molecular formula C15H11N3 B12414672 Nicotelline-d9

Nicotelline-d9

Cat. No.: B12414672
M. Wt: 242.32 g/mol
InChI Key: OILSPHJMIPYURT-ZDMBMJMYSA-N
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Description

Nicotelline-d9 is a useful research compound. Its molecular formula is C15H11N3 and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11N3

Molecular Weight

242.32 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-[5,6-dideuterio-4-(2,5,6-trideuterio-3-pyridinyl)-2-pyridinyl]pyridine

InChI

InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H/i1D,2D,4D,5D,6D,7D,8D,10D,11D

InChI Key

OILSPHJMIPYURT-ZDMBMJMYSA-N

Isomeric SMILES

[2H]C1=CC(=C(N=C1[2H])[2H])C2=CC(=NC(=C2[2H])[2H])C3=C(N=C(C(=C3[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3

Origin of Product

United States

Foundational & Exploratory

Nicotelline-d9 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Nicotelline-d9 is the deuterated form of Nicotelline, a minor alkaloid found in tobacco plants and smoke. As a stable isotope-labeled internal standard, it serves as a crucial tool in mass spectrometry-based quantitative analysis, particularly in metabolic and pharmacokinetic studies of nicotine and related compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in drug metabolism research, and detailed experimental protocols for its application.

Core Properties of this compound

This compound is distinguished by the substitution of nine hydrogen atoms with deuterium, resulting in a higher molecular weight than its unlabeled counterpart. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.

There are conflicting reports regarding the CAS number for this compound, with both 1469367-99-4 and 2469258-18-0 being cited by various suppliers.[1][2][3] However, the most frequently referenced CAS number is 1469367-99-4.[1][2] The CAS number for the unlabeled Nicotelline is 494-04-2. The molecular weight of this compound is consistently reported as 242.15 g/mol .[1][2][4][5]

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReferences
CAS Number 1469367-99-4[1][2]
Molecular Weight 242.15 g/mol [1][2][4][5]
Molecular Formula C15H2D9N3[1][3][4]
Synonyms 3,2′:4′,3′′-Terpyridine-d9, Nicotellin-d9[1][2]
Physical Form Light Brown Solid[6][7]
Melting Point >195°C (decomposed)[6]
Solubility Chloroform, Methanol[6][7]
Storage -20°C Freezer[6][7]

Role in Cytochrome P-450 2A6 Inhibition

Nicotelline, the non-deuterated parent compound of this compound, is recognized as a potential inhibitor of human cytochrome P-450 2A6 (CYP2A6).[2][6] CYP2A6 is a key enzyme in the metabolic pathway of nicotine, responsible for its conversion to cotinine. The inhibition of this enzyme can alter the pharmacokinetics of nicotine, a principle that is being explored for its potential in smoking cessation therapies. By slowing down nicotine metabolism, the urge to smoke may be reduced.

The inhibitory effects of various nicotine-related alkaloids on CYP2A6 have been studied, and their inhibition constants (Ki) determined. While Nicotelline itself is a weaker inhibitor compared to other alkaloids like β-nicotyrine, its presence in tobacco smoke contributes to the overall modulation of CYP2A6 activity.

CompoundKi (μM) for CYP2A6 Inhibition
β-Nicotyrine0.37
S-(-)-Anatabine3.8
S-(-)-Nicotine4.4
S-(-)-Anabasine5.4
2,3'-Bipyridyl7.7
Myosmine>20
S-(-)-Nornicotine>20
S-Cotinine>20
S-Norcotinine>20
S-(-)-Nicotine N-1'-oxide>20
S-(-)-Nicotine Δ1'-5'-iminium ion>20
S-(-)-N-Methylanabasine>20
Anabaseine>20
Nicotelline >20

Data sourced from Denton, T. et al.: Biochem. Pharm., 67, 751 (2004).

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry. Below is a detailed experimental protocol for the determination of Nicotelline (as a biomarker for tobacco smoke exposure) in human urine, adapted from a study that utilized a similar deuterated standard (Nicotelline-d8).

Determination of Nicotelline N-Oxides in Human Urine

This method involves the reduction of Nicotelline-N-oxides in urine back to Nicotelline, followed by extraction and LC-MS/MS analysis.

1. Sample Preparation:

  • To 1 mL of a urine sample in a glass culture tube, add 100 μL of a 10 ng/mL this compound internal standard solution.

  • Add 100 μL of 20% (w/v) titanium trichloride (TiCl₃) to reduce the Nicotelline-N-oxides to Nicotelline.

  • Allow the mixture to stand for 30 minutes at room temperature.

  • Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.

2. Liquid-Liquid Extraction:

  • Add 5 mL of a dichloromethane/isopropanol (9:1) solution to the tube.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 μL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column.

  • Mobile Phase:

    • A: 10 mM ammonium formate in water

    • B: 10 mM ammonium formate in methanol

  • Gradient:

    • Initial: 25% B

    • 0-2 min: Ramp to 100% B

    • 2-8 min: Hold at 100% B

    • 8-8.1 min: Return to 25% B

    • 8.1-10 min: Re-equilibrate at 25% B

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 10 μL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Ion Spray Voltage: 4000 V

    • Collision Gas: Argon at 1.5 mTorr

    • MRM Transitions:

      • Nicotelline: m/z 234 → [Product Ion] (Collision Energy: 35 eV)

      • This compound: m/z 243 → [Product Ion]

4. Quantification:

  • Standard curves are generated using known concentrations of unlabeled Nicotelline with a fixed concentration of this compound.

  • The limit of quantitation for this method has been reported to be as low as 4.12 pg/mL.

Visualizing Workflows and Pathways

Experimental Workflow for Nicotelline Analysis in Urine

The following diagram illustrates the key steps in the experimental protocol for quantifying Nicotelline in urine samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis urine 1. Urine Sample (1 mL) add_is 2. Add this compound Internal Standard urine->add_is reduction 3. Reduce N-oxides with TiCl3 add_is->reduction basify 4. Basify with EDTA reduction->basify add_solvent 5. Add Extraction Solvent basify->add_solvent vortex 6. Vortex & Centrifuge add_solvent->vortex transfer 7. Transfer Organic Layer vortex->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute lcms 10. LC-MS/MS Analysis reconstitute->lcms signaling_pathway nicotine Nicotine cyp2a6 CYP2A6 Enzyme nicotine->cyp2a6 Metabolized by cotinine Cotinine cyp2a6->cotinine Produces nicotelline Nicotelline nicotelline->cyp2a6 Inhibits

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nicotelline-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Nicotelline-d9, a deuterated isotopologue of the tobacco alkaloid Nicotelline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, metabolic studies, and environmental analysis.

Core Physical and Chemical Properties

This compound, also known by its systematic name 3,2':4',3''-Terpyridine-d9 or as Nicotellin-d9, is a stable isotope-labeled compound used in a variety of research applications, particularly as an internal standard in mass spectrometry-based quantitative analyses and in studies of nicotine metabolism.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₂D₉N₃[3][4][5][6]
Molecular Weight 242.15 g/mol [3][4][5]
Appearance Light Brown Solid[3]
Melting Point >195°C (with decomposition)[3]
Boiling Point No Data Available[3]
Solubility Chloroform, Methanol, Dichloromethane, DMSO[3][7]
Storage Condition -20°C Freezer, Protected from air and light[3][7]
CAS Number 1469367-99-4[2][4]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound would adapt the synthesis of Nicotelline-d8 by utilizing appropriately deuterated pyridine precursors. The general steps are as follows:

  • Preparation of Deuterated Pyridine Precursors: Synthesis of deuterated pyridine boronic acids or halides is the initial step. Various methods for the deuteration of pyridine rings have been described, including H-D exchange reactions catalyzed by metals or the use of deuterated starting materials in a multi-step synthesis.[2][10][11]

  • Suzuki Cross-Coupling Reaction: The core of the synthesis involves a palladium-catalyzed Suzuki coupling of a di-substituted pyridine with two equivalents of a deuterated pyridine boronic acid (or vice-versa). The reaction is typically carried out in a suitable solvent system (e.g., DME, ethanol, and water) in the presence of a base (e.g., sodium carbonate) and a palladium catalyst such as Pd(PPh₃)₄.[8][12][13]

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to yield the final, high-purity this compound.

Analytical Characterization

¹H NMR spectroscopy is a fundamental technique for confirming the structure and isotopic purity of this compound. Due to the extensive deuteration, the ¹H NMR spectrum is expected to be significantly simplified compared to its non-deuterated counterpart.

General Protocol:

  • Sample Preparation: Dissolve approximately 3-5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the relaxation delay (d1), which should be sufficient for complete relaxation of all relevant protons.[14]

  • Data Analysis: The spectrum should be referenced to the residual solvent peak. The absence or significant reduction of proton signals at positions corresponding to the deuterated sites confirms the isotopic labeling. The remaining proton signals can be assigned to the non-deuterated positions to verify the chemical structure.[15][16]

Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining an accurate mass measurement.

General Protocol for LC-MS/MS:

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the LC-MS system (e.g., acetonitrile or methanol with 0.1% formic acid).[17]

  • Chromatographic Separation: Inject the sample onto a suitable HPLC or UHPLC system equipped with a C18 reversed-phase column. A gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid, is typically used.[17][18]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. For structural confirmation, a full scan mass spectrum is acquired. For quantitative applications, Selected Reaction Monitoring (SRM) is employed, monitoring the transition from the precursor ion (M+H)⁺ to a specific product ion.[17][19]

Biological Activity and Applications

Nicotelline is a metabolite of nicotine and has been identified as a potential inhibitor of human cytochrome P450 2A6 (CYP2A6).[3][5][7] CYP2A6 is a key enzyme in the metabolic pathway of nicotine.[20][21][22] The inhibitory activity of Nicotelline on CYP2A6 suggests its potential role in modulating nicotine metabolism.

Cytochrome P450 2A6 Inhibition Assay

The inhibitory potential of Nicotelline on CYP2A6 can be assessed using an in vitro assay with human liver microsomes or recombinant CYP2A6. A common method involves monitoring the 7-hydroxylation of coumarin, a reaction specifically catalyzed by CYP2A6.[20][23]

Experimental Protocol Outline:

  • Incubation: A reaction mixture containing human liver microsomes or recombinant CYP2A6, a NADPH-generating system, and the substrate (coumarin) is prepared in a suitable buffer.

  • Inhibition: Varying concentrations of Nicotelline are added to the reaction mixture to determine its inhibitory effect.

  • Analysis: The formation of the product, 7-hydroxycoumarin, is monitored over time, typically by fluorescence spectroscopy or LC-MS.

  • Data Analysis: The rate of product formation in the presence and absence of the inhibitor is used to calculate the IC₅₀ and the inhibition constant (Ki). Nicotelline has been reported to have a Ki value in the micromolar range for the inhibition of coumarin 7-hydroxylation.[24]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow start Start: this compound Sample prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC Separation (Reversed-phase C18 column) prep->hplc ms Mass Spectrometry (ESI+, Full Scan or SRM) hplc->ms data Data Analysis (Mass confirmation, Quantification) ms->data end End: Characterized this compound data->end

Caption: A generalized workflow for the analytical characterization of this compound using LC-MS.

Nicotine Metabolism and CYP2A6 Inhibition by Nicotelline

nicotine_metabolism nicotine Nicotine cyp2a6 CYP2A6 nicotine->cyp2a6 Metabolism other_metabolites Other Metabolites nicotine->other_metabolites cotinine Cotinine cyp2a6->cotinine nicotelline Nicotelline nicotelline->cyp2a6 Inhibition

Caption: Simplified pathway of nicotine metabolism by CYP2A6 and the inhibitory role of Nicotelline.

References

An In-depth Technical Guide to the Synthesis and Purification of Nicotelline-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotelline, a terpyridine alkaloid found in tobacco and tobacco smoke, is gaining recognition as a stable and specific biomarker for exposure to particulate matter from tobacco products.[1][2] Accurate quantification of Nicotelline in complex matrices such as urine, blood, and house dust necessitates the use of a stable isotope-labeled internal standard. Nicotelline-d9 (C₁₅H₂D₉N₃) serves this purpose, allowing for precise and accurate measurements by mass spectrometry-based methods by correcting for matrix effects and variations in sample processing.[1][3]

This guide proposes a synthetic route to this compound, adapting the well-documented Suzuki coupling reaction used for the synthesis of Nicotelline-d8.[1] Additionally, purification strategies and expected analytical characterization data are discussed.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves a palladium-catalyzed Suzuki coupling reaction between a fully deuterated 3-pyridylboronic acid derivative and a deuterated 2,4-diiodopyridine. This strategy aims to introduce the nine deuterium atoms across the three pyridine rings of the Nicotelline scaffold.

Synthetic Scheme

cluster_0 Synthesis of this compound A Pyridine-d5 B 3-Bromopyridine-d4 A->B Br2, SO3/H2SO4 C 3-Pyridyl-d4-boronic acid B->C 1. n-BuLi 2. B(OiPr)3 3. H3O+ F This compound C->F Pd(PPh3)4, K2CO3 D 2,4-Dichloropyridine-d3 E 2,4-Diiodopyridine-d3 D->E NaI, Acetone E->F

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

2.2.1. Synthesis of 3-Pyridyl-d4-boronic acid

The synthesis of the deuterated boronic acid precursor can be adapted from established procedures for its non-deuterated counterpart.[4]

  • Bromination of Pyridine-d5: Commercially available pyridine-d5 is brominated to yield 3-bromopyridine-d4.

  • Lithium-Halogen Exchange and Borylation: 3-Bromopyridine-d4 is subjected to a lithium-halogen exchange using n-butyllithium at low temperature (-78 °C). The resulting lithiated intermediate is then quenched with triisopropyl borate, followed by acidic workup to yield 3-pyridyl-d4-boronic acid.[4]

2.2.2. Synthesis of 2,4-Diiodopyridine-d3

A deuterated 2,4-diiodopyridine can be prepared from a commercially available deuterated dichloropyridine.

  • Halogen Exchange: 2,4-Dichloropyridine-d3 undergoes a Finkelstein reaction with sodium iodide in acetone to replace the chlorine atoms with iodine, yielding 2,4-diiodopyridine-d3.

2.2.3. Suzuki Coupling to form this compound

The final step involves the palladium-catalyzed cross-coupling of the two deuterated precursors.

  • Reaction Setup: A reaction vessel is charged with 3-pyridyl-d4-boronic acid, 2,4-diiodopyridine-d3, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., potassium carbonate).

  • Reaction Conditions: The mixture is dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the crude product is essential to obtain this compound of high isotopic and chemical purity, suitable for use as an internal standard. A multi-step purification strategy is recommended.

Purification Workflow

Crude Crude this compound Column Silica Gel Column Chromatography Crude->Column Eluent: Hexane/Ethyl Acetate Recrystallization Recrystallization Column->Recrystallization Sublimation Sublimation Recrystallization->Sublimation Optional for high purity Pure Pure this compound Recrystallization->Pure Sublimation->Pure

Caption: Recommended purification workflow for this compound.

Experimental Protocols

3.2.1. Column Chromatography

  • Stationary Phase: Silica gel is used as the stationary phase.

  • Mobile Phase: A gradient of hexane and ethyl acetate is a common mobile phase for the separation of pyridine-containing compounds. The optimal gradient should be determined by TLC analysis of the crude product.

  • Procedure: The crude this compound is dissolved in a minimal amount of dichloromethane and loaded onto the silica gel column. The column is eluted with the chosen solvent system, and fractions are collected. The fractions containing the desired product (identified by TLC) are combined, and the solvent is evaporated.

3.2.2. Recrystallization

  • Solvent Selection: A suitable solvent system for recrystallization should be one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or ethanol are good starting points.[1]

  • Procedure: The product from column chromatography is dissolved in a minimal amount of the hot recrystallization solvent. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

3.2.3. Sublimation

For achieving the highest purity, sublimation can be employed as a final purification step.[1]

  • Procedure: The recrystallized this compound is placed in a sublimation apparatus and heated under high vacuum. The purified product will sublime and deposit on a cold surface.

Analytical Characterization and Data

Thorough analytical characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Expected Analytical Data
ParameterExpected Value/Observation
Molecular Formula C₁₅H₂D₉N₃
Molecular Weight 242.33 g/mol
Appearance Off-white to light yellow solid
Melting Point Similar to unlabeled Nicotelline (~147-148 °C)[1]
¹H NMR Absence or significant reduction of proton signals corresponding to the pyridine rings. Residual proton signals can be used to determine isotopic purity.
¹³C NMR Complex splitting patterns due to deuterium coupling.
Mass Spectrometry (EI) Molecular ion peak (M+) at m/z 242.
Purity (by HPLC) ≥ 98%
Isotopic Purity ≥ 98% deuterium enrichment
Mass Spectrometry

Mass spectrometry is a critical tool for confirming the mass of this compound and assessing its isotopic purity.

Table 1: Expected Mass Spectrometry Data

Ion m/z (Expected)
[M]+ 242.3

| [M+H]+ | 243.3 |

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and purification of this compound. By adapting established synthetic methodologies for related deuterated compounds, researchers can produce high-purity this compound suitable for use as an internal standard in demanding analytical applications. The detailed protocols and workflow diagrams serve as a valuable resource for scientists and professionals in the fields of analytical chemistry, toxicology, and drug development. Careful execution of the synthetic and purification steps, coupled with rigorous analytical characterization, will ensure the quality and reliability of the final product.

References

A Technical Guide to Nicotelline-d9 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and technical applications of Nicotelline-d9. This deuterated analog of nicotelline is a critical tool in pharmacokinetic studies, metabolic research, and as a biomarker for tobacco smoke exposure.

Introduction to this compound

This compound is a stable isotope-labeled version of nicotelline, a minor alkaloid found in tobacco products. Its primary application in research is as an internal standard for the quantitative analysis of nicotelline and other tobacco-related compounds by mass spectrometry. The deuterium labeling provides a distinct mass shift, allowing for precise differentiation between the internal standard and the endogenous analyte, thereby correcting for variations in sample preparation and instrument response. This ensures a high degree of accuracy and precision in analytical measurements.

Isotope labelled Nicotelline is also a nicotine-related metabolite with potential as an inhibitor of human cytochrome P-450 2A6, a key enzyme in nicotine metabolism.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the product specifications from several prominent vendors. Researchers are advised to request a certificate of analysis for lot-specific data.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic EnrichmentAvailable Quantities
Toronto Research Chemicals (TRC) (Distributed by Hölzel-Diagnostika, CymitQuimica, LGC Standards)This compound (Major)1469367-99-4C₁₅H₂D₉N₃242.15Not specified2.5 mg
Santa Cruz Biotechnology This compound (Major)1469367-99-4C₁₅H₂D₉N₃242.15Not specifiedContact for details
MedchemExpress This compound2469258-18-0C₁₅H₂D₉N₃242.32Not specified2.5 mg
Cambridge Isotope Laboratories (CIL) Nicotelline (2,2′,4,4′,5,5′,6,6′-D₈, 97%) 100 µg/mL in acetonitrileNot specifiedC₁₅H₃D₈N₃241.3297% (isotopic), 98% (chemical)1.2 mL

General Properties of this compound:

PropertyValue
Appearance Light Brown Solid[1]
Solubility Chloroform, Methanol[1]
Storage Condition -20°C Freezer[1]
Synonyms 3,2′:4′,3′′-Terpyridine-d9; Nicotellin-d9[2][3]

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of nicotelline in biological and environmental samples. The following is a detailed methodology adapted from established protocols for the analysis of tobacco alkaloids in human urine.[4][5]

Quantification of Nicotelline in Human Urine using LC-MS/MS

This protocol outlines the steps for sample preparation and analysis of nicotelline in urine, using this compound as an internal standard.

1. Materials and Reagents:

  • Nicotelline standard

  • This compound (internal standard)

  • Human urine (blank and samples)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (LC-MS grade)

  • 0.2 µm syringe filters

2. Preparation of Standards and Internal Standard Stock Solutions:

  • Prepare a stock solution of Nicotelline (1 mg/mL) in methanol.

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • From these stock solutions, prepare working standard solutions and a working internal standard solution by serial dilution in a suitable solvent (e.g., 50% methanol in water).

3. Sample Preparation:

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • To 100 µL of each urine sample, standard, or blank, add 50 µL of the this compound internal standard working solution.

  • Add 850 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).

  • Vortex and filter through a 0.2 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate nicotelline from other matrix components. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the following transitions:

    • Nicotelline: Precursor ion (Q1) m/z 234.1 → Product ion (Q3) m/z 205.1

    • This compound: Precursor ion (Q1) m/z 243.2 → Product ion (Q3) m/z 214.2

  • Optimize collision energies and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both nicotelline and this compound.

  • Calculate the ratio of the peak area of nicotelline to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of nicotelline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Nicotine Metabolism Pathway

Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2A6. This enzyme converts nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine. Nicotelline is a minor metabolite of nicotine. The rate of nicotine metabolism can influence smoking behavior and dependence.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine major pathway Nicotelline Nicotelline Nicotine->Nicotelline minor pathway T3HC trans-3'-hydroxycotinine Cotinine->T3HC CYP2A6 CYP2A6 CYP2A6->Cotinine CYP2A6->T3HC Other_Enzymes Other Enzymes Other_Enzymes->Nicotelline

Figure 1: Simplified pathway of nicotine metabolism.
Experimental Workflow for Nicotelline Quantification

The following diagram illustrates the general workflow for the quantification of nicotelline in a biological sample using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Nicotelline Calibration->Quantification

Figure 2: Workflow for quantitative analysis of nicotelline.
Conceptual Diagram of CYP2A6 Inhibition Assay

Nicotelline has been identified as a potential inhibitor of CYP2A6. The following diagram illustrates a conceptual workflow for an in vitro assay to determine the inhibitory potential of Nicotelline on CYP2A6 activity.

CYP2A6_Inhibition CYP2A6_Enzyme CYP2A6 Enzyme (Recombinant) Incubation Incubation CYP2A6_Enzyme->Incubation Substrate Fluorescent Substrate (e.g., Coumarin) Substrate->Incubation Nicotelline Nicotelline (Test Inhibitor) Nicotelline->Incubation Measurement Measure Fluorescence (Product Formation) Incubation->Measurement IC50 Determine IC50 Value Measurement->IC50

Figure 3: Conceptual workflow for a CYP2A6 inhibition assay.

Conclusion

This compound is an indispensable tool for researchers in the fields of toxicology, pharmacology, and environmental health. Its use as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification of nicotelline, a key biomarker for exposure to tobacco smoke. This technical guide provides a foundational understanding of the commercial sources, properties, and analytical applications of this compound, empowering researchers to conduct robust and reliable studies.

References

The Role of Nicotelline-d9 in Nicotine Metabolism Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the metabolic pathways of nicotine and the critical role of deuterated internal standards, such as Nicotelline-d9, in the precise quantification of nicotine and its metabolites. Contrary to the initial premise, this compound is not a metabolite of nicotine. Nicotelline is a minor tobacco alkaloid, and its deuterated form, this compound, serves as an invaluable tool—a stable isotope-labeled internal standard—for analytical measurements. This guide will detail the primary metabolic fate of nicotine, the significance of nicotelline as a biomarker, and provide in-depth experimental protocols and quantitative data relevant to the study of nicotine metabolism.

Introduction: Understanding Nicotine Metabolism

Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism in the human body, primarily in the liver.[1][2] Understanding these metabolic pathways is crucial for assessing tobacco exposure, individual variations in smoking behavior, and the development of smoking cessation therapies.[1][2] The rate and profile of nicotine metabolism can influence nicotine dependence and the risk of tobacco-related diseases.[3]

The quantitative analysis of nicotine and its metabolites in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. The accuracy of these analyses is significantly enhanced by the use of stable isotope-labeled internal standards.[4]

The True Identity of Nicotelline and this compound

Recent research has clarified the origin and role of nicotelline. It is a minor alkaloid present in tobacco and its concentration is notably higher in tobacco smoke compared to the unburned plant.[5][6] This increase is attributed to the dehydrogenation of another tobacco alkaloid, anatalline, during the combustion process.[4][5][6] While nicotelline itself is not a direct metabolite of nicotine, it is metabolized in the body to form N-oxides, which can be detected in the urine of smokers.[5] Due to its presence predominantly in the particulate matter of tobacco smoke, nicotelline has been proposed as a biomarker for exposure to this component of smoke.[4][5][6]

This compound is a synthetic, deuterated version of nicotelline. In the context of nicotine metabolism research, it functions as a stable isotope-labeled internal standard (SIL-IS). Its chemical properties are nearly identical to endogenous nicotelline, but its increased mass allows it to be distinguished by a mass spectrometer. This makes it an essential tool for the accurate quantification of nicotelline and its metabolites.

Primary Metabolic Pathways of Nicotine

Nicotine is primarily metabolized through several key enzymatic pathways:

  • C-oxidation: This is the most dominant pathway, accounting for 70-80% of nicotine metabolism.[3][7][8] The cytochrome P450 enzyme, specifically CYP2A6, catalyzes the conversion of nicotine to cotinine.[3][7] Cotinine is the major metabolite of nicotine and is often used as a biomarker for tobacco exposure due to its longer half-life compared to nicotine.[2]

  • N-oxidation: The flavin-containing monooxygenase (FMO) enzymes, particularly FMO3, are responsible for the N-oxidation of nicotine to nicotine-N'-oxide.[7]

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, such as UGT2B10, are involved in the direct conjugation of nicotine to form nicotine-N-glucuronide.[7]

Cotinine itself is further metabolized, primarily by CYP2A6, to trans-3'-hydroxycotinine, which is the most abundant urinary metabolite of nicotine.[3][9]

Figure 1: Primary Metabolic Pathways of Nicotine.

Quantitative Data on Nicotine and its Metabolites

The concentrations of nicotine and its metabolites can vary significantly among individuals due to genetic factors, smoking habits, and other variables. The following tables summarize typical concentration ranges found in the biological fluids of smokers.

Table 1: Plasma/Serum Concentrations of Nicotine and Major Metabolites in Smokers

AnalyteConcentration Range (ng/mL)Notes
Nicotine10 - 50Levels fluctuate significantly depending on the time since the last cigarette.[10]
Cotinine100 - 500Considered a reliable biomarker of nicotine exposure due to its longer half-life.[11][12]
trans-3'-Hydroxycotinine50 - 300A major metabolite of cotinine, its ratio to cotinine can indicate the rate of nicotine metabolism.[13]

Table 2: Urinary Concentrations of Nicotine and Major Metabolites in Smokers

AnalyteConcentration Range (ng/mL)Notes
Nicotine100 - 3000Excretion is pH-dependent.[3]
Cotinine1000 - 8000Higher concentrations than in plasma make it a sensitive urinary biomarker.[8][14]
trans-3'-Hydroxycotinine2000 - 10000The most abundant nicotine metabolite found in urine.[9][12]

The Role of Deuterated Internal Standards in Bioanalysis

Accurate quantification of analytes in complex biological matrices like plasma and urine is challenging due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for mitigating these effects.

A known amount of the SIL-IS is added to each sample at the beginning of the sample preparation process. Since the SIL-IS is chemically identical to the analyte of interest, it experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the analyte to the SIL-IS, these variations can be normalized, leading to highly accurate and precise results.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Deuterated Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (e.g., SPE, LLE, Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation (LC) Injection->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Results Final Concentration Results Quantification->Results

Figure 2: Bioanalytical Workflow Using a Deuterated Internal Standard.

Experimental Protocols

The following sections provide a detailed methodology for the analysis of nicotine and its metabolites in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine
  • Sample Aliquoting: Transfer 1 mL of urine to a clean tube.

  • Internal Standard Spiking: Add a known concentration of a deuterated internal standard mix (e.g., nicotine-d4, cotinine-d3, trans-3'-hydroxycotinine-d2, and this compound if nicotelline is an analyte).

  • Acidification: Acidify the urine sample with 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5) and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by the acidification buffer.

  • Sample Loading: Load the acidified urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with the acidification buffer to remove interferences.

  • Elution: Elute the analytes and internal standards with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 or HILIC column is commonly used for the separation of nicotine and its metabolites.[9][15]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

Table 3: Example LC-MS/MS Parameters for Nicotine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicotine163.2130.120
Nicotine-d4 (IS)167.2134.120
Cotinine177.198.025
Cotinine-d3 (IS)180.1101.025
trans-3'-Hydroxycotinine193.180.030
Nicotelline234.1157.1-
This compound (IS)243.1163.1-

Note: Collision energies are instrument-dependent and require optimization.

Conclusion

This technical guide has elucidated the primary metabolic pathways of nicotine and corrected the misconception regarding this compound's role. Nicotelline is a minor tobacco alkaloid and a potential biomarker for particulate matter exposure from tobacco smoke, while this compound is a crucial analytical tool. The use of deuterated internal standards, like this compound, is paramount for achieving the high level of accuracy and precision required in nicotine metabolism research. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, enabling robust and reliable assessment of nicotine exposure and metabolism.

References

The Critical Role of Nicotelline-d9 in Advancing Tobacco Smoke Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nicotelline-d9, a deuterated isotopologue of the minor tobacco alkaloid Nicotelline, serves a pivotal and highly specific function in the quantitative analysis of tobacco and tobacco smoke constituents. Its structural similarity and mass difference from the native compound make it an indispensable tool, particularly as an internal standard in mass spectrometry-based bioanalysis. This guide elucidates the core function of this compound, details the experimental protocols in which it is used, and presents the quantitative data it helps to generate.

The Principle of Stable Isotope Dilution and the Role of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying specific molecules in complex mixtures like tobacco smoke condensate or biological fluids.[1] However, the accuracy of quantification can be compromised by variations in sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., ion suppression).[2][3]

To correct for these potential errors, a technique called stable isotope dilution analysis is employed.[4] This involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation.[4][5] Because deuterated standards like this compound are chemically almost identical to their native counterparts, they experience the same losses during sample processing and the same variations in instrument response.[1] By measuring the ratio of the native analyte (Nicotelline) to the labeled internal standard (this compound), researchers can calculate the original concentration of the analyte with high precision and accuracy.[2]

Experimental Workflow and Protocols

The primary application of this compound is within LC-MS/MS workflows designed to quantify Nicotelline and other minor alkaloids. Nicotelline itself is a key biomarker for particulate matter (PM) derived from tobacco smoke, as it is non-volatile and formed during the combustion of other alkaloids like anatalline.[5][6][7]

The following diagram illustrates the typical workflow for using this compound as an internal standard for the quantification of Nicotelline in a given sample (e.g., urine, smoke condensate, or house dust).

Caption: Workflow for Nicotelline quantification using this compound.

The following protocol is adapted from established methods for analyzing minor tobacco alkaloids and their metabolites in urine.[5][8][9]

  • Sample Preparation:

    • To 0.5 mL of a urine sample, add 100 µL of an internal standard solution containing a known concentration of Nicotelline-d8 or -d9 (e.g., 10 ng/mL).[8] (Note: d8 has been used in published methods, but d9 serves the identical purpose).

    • Since Nicotelline is metabolized to N-oxides, a reduction step is necessary to measure total exposure.[5][9] Add 100 µL of 20% w/v titanium (III) chloride solution and incubate for 30 minutes at room temperature to convert Nicotelline N-oxides back to Nicotelline.[5][8]

    • Basify the sample by adding 500 µL of a saturated aqueous tetrasodium EDTA/ammonium hydroxide solution.[8]

  • Extraction:

    • Perform a liquid-liquid extraction by adding an organic solvent mixture (e.g., 5 mL of 45:45:10 dichloromethane/pentane/ethyl acetate) and vortexing for 5 minutes.[5]

    • Centrifuge the sample to separate the layers and freeze the aqueous (upper) layer.

    • Transfer the organic (lower) layer to a new tube and evaporate to dryness using a centrifugal vacuum evaporator.[5]

  • LC-MS/MS Analysis:

    • Reconstitute the dried residue in 0.2 mL of the mobile phase (e.g., 10% methanol with 100 mM ammonium formate).[5]

    • Inject the sample into an LC-MS/MS system.

    • Chromatography: Use a suitable column (e.g., Phenomenex Kinetex PFP or Waters X-Bridge C18) with a gradient elution program. For example, a gradient running from a high aqueous mobile phase to a high organic mobile phase over several minutes to separate the analytes.[5][8]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Nicotelline and this compound.

Quantitative Data Presentation

The use of this compound as an internal standard enables the accurate measurement of Nicotelline concentrations across various sample types. These measurements are crucial for understanding exposure to tobacco smoke particulate matter and for distinguishing between different types of tobacco product use.[5][10]

Table 1: Representative Concentrations of Nicotelline in Various Samples

Sample Type Concentration Range Context / Significance Source
Unburned Cigarette Tobacco 1 - 1000 µg/g Baseline level of minor alkaloids in the tobacco leaf itself. [9][11]
House Dust (Smoker's Home) 18.2 - 297 ng/g Demonstrates environmental contamination with tobacco smoke particulate matter (Thirdhand Smoke). [11]
Outdoor Air PM 0.1 - 285.6 pg/m³ Shows ubiquitous presence of tobacco smoke contamination in the outdoor environment. [12]

| Smoker's Urine (Metabolites) | LOQ: 1.37 pg/mL | Used as a biomarker of exposure to tobacco smoke particulate matter. |[11] |

Biological Context and Signaling Pathways

While this compound is an analytical tool, the reason for its use is to accurately measure Nicotelline, a substance with significant biological implications as a biomarker.[6][13] Nicotelline is formed from the dehydrogenation of another alkaloid, anatalline, during the high temperatures of tobacco combustion.[5][7] This formation process is a key reason why Nicotelline is a specific marker for combusted tobacco products.[10]

After exposure, Nicotelline is metabolized in the body, primarily to Nicotelline N-oxides, which are then excreted in the urine.[5] The measurement of these metabolites provides a reliable indication of a person's exposure to the particulate phase of tobacco smoke.

G A Tobacco Combustion B Anatalline Dehydrogenation A->B C Nicotelline Formation (in Particulate Matter) B->C D Inhalation / Exposure C->D E Metabolism (N-oxidation) D->E F Urinary Excretion (Nicotelline N-oxides) E->F G Quantification via LC-MS/MS (using this compound) F->G

Caption: Formation and metabolic pathway of Nicotelline as a biomarker.

Conclusion

This compound is not a biologically active agent in tobacco smoke but rather a critical enabler of high-fidelity research. As a stable isotope-labeled internal standard, its role is to ensure the accuracy and reproducibility of quantitative methods for measuring its native counterpart, Nicotelline.[1][4] This precise quantification allows researchers to use Nicotelline as a specific biomarker for exposure to the harmful particulate matter of combusted tobacco, to study environmental contamination, and to develop objective measures for differentiating between users of various nicotine and tobacco products. The application of this compound is a cornerstone of modern bioanalytical science in the field of tobacco research.

References

Isotopic Labeling and Stability of Nicotelline-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling and stability of Nicotelline-d9. While specific data for this compound is limited in publicly available literature, this document synthesizes information on the closely related and commonly used isotopologue, Nicotelline-d8, to provide a robust framework for researchers. The principles of synthesis, characterization, and stability assessment are broadly applicable to deuterated nicotelline variants.

Introduction to Nicotelline and its Isotopologues

Nicotelline is a minor alkaloid found in tobacco and a component of tobacco smoke. It is recognized as a stable biomarker for particulate matter derived from tobacco smoke.[1][2] Isotopically labeled versions of nicotelline, such as Nicotelline-d8, are crucial as internal standards in quantitative mass spectrometric analyses, enabling accurate measurement of nicotelline in various matrices like environmental samples and biological fluids.[1] The deuterium-labeled standard co-elutes with the unlabeled analyte but is distinguishable by its higher mass, allowing for correction of matrix effects and variations in sample processing.

Isotopic Labeling of Nicotelline

The synthesis of deuterated nicotelline, specifically Nicotelline-d8, involves the introduction of eight deuterium atoms into the molecule. The precise labeling pattern is on the two pyridine rings that are not the central one, at positions 2, 2'', 4, 4'', 5, 5'', 6, and 6''.[3][4] This extensive deuteration provides a significant mass shift from the native compound, which is ideal for mass spectrometry-based quantification.

General Synthetic Approach

While detailed proprietary synthesis methods are not fully disclosed, the general approach involves using deuterated precursors in the chemical synthesis of the terpyridine structure of nicotelline. Custom synthesis of such labeled compounds is a common practice in specialized laboratories.[3][4]

Characterization and Isotopic Purity

The utility of a deuterated internal standard is highly dependent on its chemical and isotopic purity. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for determining isotopic enrichment and confirming the structural integrity of deuterated compounds.[5][6]

Table 1: Analytical Techniques for Characterization of Nicotelline-d8

ParameterAnalytical TechniquePurpose
Isotopic Purity High-Resolution Mass Spectrometry (HR-MS)To determine the percentage of the desired deuterated species (d8) and identify the presence of lower isotopologues (d0 to d7).[5][7]
Structural Integrity Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the positions of the deuterium labels and the overall structure of the molecule.[5]
Chemical Purity Liquid Chromatography-Mass Spectrometry (LC-MS/MS)To separate and identify any non-nicotelline related chemical impurities.[7]

For reliable quantitative analysis, it is recommended that deuterated internal standards have a chemical purity of >99% and an isotopic enrichment of ≥98%.[7]

Stability of Deuterated Nicotelline

The stability of a deuterated standard is critical for its use in long-term studies and as a reliable calibrant. While specific stability data for this compound is not available, stability studies of nicotine and its degradants in oral tobacco products provide valuable insights into potential degradation pathways. The primary degradation products observed for nicotine are nicotine-N'-oxide, cotinine, and myosmine.[8] It is plausible that nicotelline would follow similar degradation patterns, primarily through oxidation.

Table 2: Stability of Nicotine Degradants in Oral Nicotine Pouches over 12 Months [8]

Degradant/ImpurityInitial Level (% of Nicotine Target)Level after 12 Months (% of Nicotine Target)
Nicotine-N'-oxide 0.14 - 0.42%0.75 - 1.32%
Cotinine < LOQ - Detectedup to 0.015%
Myosmine DetectedLevels remained low
Anabasine Not Detected or < LOQNot Detected or < LOQ
β-Nicotyrine Not Detected or < LOQNot Detected or < LOQ
Anatabine Not Detected or < LOQNot Detected or < LOQ
Nornicotine Not Detected or < LOQNot Detected or < LOQ

LOQ: Limit of Quantitation

These findings suggest that the primary stability concern for nicotelline and its deuterated analogues would be oxidation to N-oxides.

Storage Recommendations

To ensure the long-term stability of this compound, it should be stored in a cool, dry place, protected from light and moisture.[3] For solutions, using anhydrous, aprotic solvents is recommended to minimize the risk of H/D back-exchange.

Experimental Protocols

Protocol for Isotopic Purity Assessment by HR-MS

This protocol outlines a general procedure for determining the isotopic purity of a deuterated standard.

  • Sample Preparation : Prepare a 1 µg/mL solution of the deuterated nicotelline standard in a suitable solvent like acetonitrile/water.[7]

  • Instrumentation : Utilize a high-resolution mass spectrometer.

  • Analysis : Infuse the sample directly or inject it onto an LC column and acquire full scan mass spectra.

  • Data Analysis : Integrate the ion currents for each isotopologue (d0 through d9) and calculate the percentage of the d9 species relative to the sum of all isotopologues.

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stress conditions.[9]

  • Sample Preparation : Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

  • Incubation : Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

  • Analysis : Analyze the samples at different time points using a stability-indicating LC-MS/MS method to quantify the parent compound and identify degradation products.[9]

Visualizations

Isotopic Labeling of Nicotelline-d8

Caption: Structure of Nicotelline-d8 showing deuteration on the outer pyridine rings.

Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow prep Prepare this compound solutions (Acid, Base, Oxidative, Thermal, Photolytic) stress Incubate under stress conditions (e.g., 60°C, UV light) prep->stress sample Collect samples at various time points (0, 1, 2, 4, 8, 24h) stress->sample analysis Analyze by LC-MS/MS sample->analysis quantify Quantify remaining this compound analysis->quantify identify Identify degradation products analysis->identify report Report stability profile quantify->report identify->report

Caption: General workflow for conducting a forced degradation study of this compound.

Proposed Metabolic Pathway of Nicotelline

cluster_pathway Proposed Metabolic Pathway of Nicotelline Nicotelline Nicotelline N_Oxides Nicotelline-N-Oxides (at least 2 of 3 possible regioisomers) Nicotelline->N_Oxides Metabolism Excretion Urinary Excretion N_Oxides->Excretion

References

Nicotelline-d9: A Technical Guide to Safety and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotelline-d9, a deuterated isotopologue of the tobacco alkaloid nicotelline, serves as a critical internal standard in mass spectrometry-based bioanalytical methods. Its primary application lies in the quantification of nicotelline as a biomarker for assessing exposure to particulate matter from tobacco smoke. This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant biological context for this compound to ensure its safe and effective use in a laboratory setting. Due to the absence of specific safety data for this compound, this guide extrapolates potential hazards from its non-labeled analogue, nicotelline, and the closely related, well-characterized alkaloid, nicotine.

Chemical and Physical Properties

This compound is an isotope-labeled version of nicotelline, a terpyridine alkaloid found in tobacco and tobacco smoke. The deuteration makes it distinguishable from its endogenous counterpart in mass spectrometry, enabling precise quantification.

PropertyValue
Chemical Formula C₁₅H₂D₉N₃
Molecular Weight 242.15 g/mol
Appearance Light Brown Solid
Solubility Soluble in Chloroform, Methanol
Storage Temperature -20°C Freezer

Hazard Profile and Safety Precautions

No specific toxicological studies for nicotelline or this compound are publicly available. Therefore, a conservative approach to handling is imperative, assuming a hazard profile similar to that of nicotine, a highly toxic and well-studied tobacco alkaloid.

GHS Hazard Classification (Inferred from Nicotine)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects
Personal Protective Equipment (PPE)

A comprehensive assessment of hazards should be conducted for any new experimental protocol involving this compound. The following PPE is mandatory for handling this compound:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: Not typically required when handling small quantities in a well-ventilated laboratory or chemical fume hood. However, a risk assessment should be performed to determine if respiratory protection is necessary.

Handling and Storage
  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in areas where this compound is handled.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a POISON CENTER or doctor/physician.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of nicotelline in biological and environmental samples. The following is a summary of a published experimental protocol for the determination of nicotelline N-oxides in human urine, where this compound would be a suitable internal standard.

Determination of Nicotelline N-Oxides in Human Urine

This method is based on the chemical reduction of nicotelline-N-oxides to nicotelline, followed by extraction and analysis by mass spectrometry.

Materials:

  • Human urine samples

  • This compound (as internal standard)

  • Titanium (III) chloride (TiCl₃) solution (20% w/v)

  • Saturated tetrasodium EDTA solution

  • Glass culture tubes (13 x 100 mm)

Procedure:

  • To a 1 mL urine sample in a glass culture tube, add a known amount of this compound internal standard (e.g., 100 µL of a 10 ng/mL solution).

  • Add 100 µL of 20% (w/v) TiCl₃ solution to reduce the nicotelline-N-oxides to nicotelline.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA solution.

  • The sample is now ready for extraction and subsequent analysis by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Below is a workflow diagram for this experimental protocol.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample 1. 1 mL Urine Sample add_is 2. Add this compound (Internal Standard) urine_sample->add_is add_ticl3 3. Add 100 µL 20% TiCl3 add_is->add_ticl3 incubate 4. Incubate 30 min at Room Temperature add_ticl3->incubate add_edta 5. Add 0.5 mL Saturated Tetrasodium EDTA incubate->add_edta extraction 6. Sample Extraction add_edta->extraction lcmsms 7. LC-MS/MS Analysis extraction->lcmsms

Caption: Workflow for the determination of nicotelline N-oxides in urine.

Potential Biological Interactions: Signaling Pathways

Given its structural similarity to nicotine, nicotelline is presumed to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. Activation of nAChRs by agonists like nicotine leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the activation of various downstream signaling cascades.

The influx of calcium is a critical event that can trigger multiple intracellular pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to play a role in cell survival and proliferation.

Below is a simplified diagram of the nicotinic acetylcholine receptor signaling pathway.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival/ Proliferation Akt->Cell_Survival Promotes Nicotelline Nicotelline Nicotelline->nAChR Binds to

Caption: Simplified nAChR signaling pathway potentially activated by nicotelline.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.

Conclusion

This compound is a valuable tool for researchers studying tobacco smoke exposure. While specific safety data is lacking, a cautious approach based on the known hazards of nicotine is warranted. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential for the safe handling of this compound. Further toxicological studies on nicotelline are needed to provide a more definitive risk assessment.

Methodological & Application

Application Note: Quantification of Nicotelline in Environmental Samples using Nicotelline-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotelline, a minor tobacco alkaloid, is emerging as a specific biomarker for particulate matter originating from tobacco smoke.[1][2] Its quantification in various environmental matrices is crucial for assessing exposure to tobacco smoke residues. This application note describes a robust and sensitive method for the determination of nicotelline in samples such as house dust and particulate matter, employing a stable isotope-labeled internal standard, Nicotelline-d9, for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[3]

Principle

The method involves extracting nicotelline and the spiked this compound internal standard from the sample matrix. Chromatographic separation is achieved on a C18 or HILIC column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4] The concentration of nicotelline is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Sample Preparation (House Dust)

  • Weigh 30 to 100 mg of the house dust sample into a centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 50 ng).[1]

  • Add 2 mL of aqueous 45% potassium carbonate/5% tetrasodium EDTA (w/v) and 5 mL of a 45:45:10 mixture of dichloromethane/pentane/ethyl acetate.[1]

  • Sonicate the tube at 60°C for 60 minutes.[1]

  • Vortex the sample for 5 minutes.[1]

  • Centrifuge to separate the layers.

  • Transfer the organic solvent layer to a new tube and evaporate to dryness.[1]

  • Reconstitute the residue in 0.2 mL of 10% methanol with 100 mM ammonium formate for LC-MS/MS analysis.[1]

G cluster_sample_prep Sample Preparation Workflow Sample House Dust Sample (30-100 mg) Spike Spike with This compound IS Sample->Spike Extraction Add Extraction Solvents (K2CO3/EDTA, DCM/Pentane/EtOAc) Spike->Extraction Sonication Sonicate (60°C, 60 min) Extraction->Sonication Vortex Vortex (5 min) Sonication->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 1: Experimental workflow for the extraction of nicotelline from house dust samples.

2. LC-MS/MS Conditions

A variety of LC-MS/MS systems and columns can be used. The following are representative conditions:

ParameterSetting
LC System Agilent 1200 series or equivalent
Column Phenomenex Luna HILIC (150 mm x 3.0 mm, 5 µm) or similar C18 column[4]
Mobile Phase A Acetonitrile
Mobile Phase B 100 mM Ammonium Formate Buffer (pH 3.2)[4]
Gradient Isocratic: 90% A : 10% B[4]
Flow Rate 0.4 mL/min[4]
Column Temperature 40°C
Injection Volume 10 µL
MS System AB Sciex API 4000 or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for specific instrumentNicotelline: e.g., m/z 234 -> 117this compound: e.g., m/z 243 -> 126

3. Data Analysis

  • Integrate the peak areas for both nicotelline and this compound.

  • Calculate the peak area ratio of nicotelline to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of nicotelline in the samples from the calibration curve.

Quantitative Data Summary

The use of an internal standard is crucial for achieving accurate and precise quantification. The following table illustrates the expected performance of the method.

AnalyteLLOQ (pg/sample)Linearity (r²)Accuracy (%)Precision (%RSD)
Nicotelline10[1]>0.9990-110<15

LLOQ: Lower Limit of Quantitation r²: Coefficient of determination %RSD: Percent Relative Standard Deviation

Signaling Pathways and Logical Relationships

The use of an internal standard in quantitative analysis follows a clear logical pathway to ensure data accuracy.

G cluster_quant_logic Quantitative Analysis Logic Flow Analyte Nicotelline (Analyte of Interest) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Area Peak Area Measurement MS_Detection->Peak_Area Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Area->Ratio Quantification Final Concentration Calculation Ratio->Quantification Calibration Calibration Curve Calibration->Ratio

Figure 2: Logical workflow for quantitative analysis using an internal standard.

This application note provides a detailed protocol for the quantitative analysis of nicotelline in environmental samples using this compound as an internal standard with LC-MS/MS. The method is sensitive, specific, and reliable, making it suitable for researchers, scientists, and drug development professionals involved in tobacco smoke exposure studies. The inclusion of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring high-quality quantitative data.

References

Application Note: High-Throughput Analysis of Nicotelline using a Validated LC-MS/MS Method with Nicotelline-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nicotelline. The use of a stable isotope-labeled internal standard, Nicotelline-d9, ensures high accuracy and precision, making this method suitable for various research applications, including environmental monitoring and biomarker studies. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Nicotelline is a tobacco alkaloid that has been proposed as a biomarker for assessing exposure to particulate matter from tobacco smoke.[1][2] Accurate and reliable quantification of Nicotelline in various matrices is crucial for understanding its toxicological implications and its utility as an environmental tracer. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. The incorporation of a deuterated internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response. This application note presents a detailed protocol for the development and validation of an LC-MS/MS method for Nicotelline analysis, utilizing this compound as the internal standard.

Experimental

Materials and Reagents
  • Nicotelline standard (purity ≥98%)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • All other chemicals and solvents were of analytical grade.

Instrumentation

An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used. A system such as a Thermo Accela UPLC pump and Pal Autosampler interfaced to a Thermo Vantage triple-stage quadrupole mass spectrometer or an Agilent 1200 HPLC interfaced to a Thermo-Finnigan TSQ Quantum Ultra triple-stage quadrupole mass spectrometer is suitable.[1]

Standard Solutions

Stock solutions of Nicotelline and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards were prepared by spiking the appropriate working standard solutions into the blank matrix.

Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of the sample (e.g., urine, plasma, or environmental extract), add 50 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 50 µL of 5 N sodium hydroxide to basify the sample.[3]

  • Add 3 mL of an extraction solvent mixture (e.g., 50:50 methylene chloride:diethyl ether or another suitable organic solvent).[3]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.[3]

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40 °C.[3]

  • Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 10% methanol in 10 mM ammonium formate).[1][3]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Phenomenex Kinetex 2.6 µm PFP, 150 x 3 mm[1] or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 20% B to 80% B over 6 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes[1]
Flow Rate 0.6 mL/min[1]
Column Temperature 50 °C[1]
Injection Volume 10 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4000 V[1]
Vaporizer Temperature 450 °C[1]
Capillary Temperature 250 °C[1]
Sheath Gas Pressure 35 L/min[1]
Auxiliary Gas Pressure 10 L/min[1]
Collision Gas Argon
Detection Mode Selected Reaction Monitoring (SRM)

SRM Transitions:

The following SRM transitions should be optimized for the specific instrument used. The transitions for Nicotelline-d0 and Nicotelline-d8 have been reported and can be adapted for this compound.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicotelline 234.1207.1Optimize
This compound 243.1216.1Optimize

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Optimized Mass Spectrometry Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Nicotelline 234.1 207.1 100 Optimized Value

| this compound | 243.1 | 216.1 | 100 | Optimized Value |

Table 2: Method Validation Summary

Parameter Result
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) Determined Value
Precision (%RSD) < 15%
Accuracy (%Bias) 85-115%

| Recovery (%) | Determined Value |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Urine, Plasma, etc.) Spike Spike with This compound IS Sample->Spike Add Internal Standard LLE Liquid-Liquid Extraction Spike->LLE Extract Analytes Evap Evaporation LLE->Evap Concentrate Recon Reconstitution Evap->Recon Prepare for Injection LC Liquid Chromatography (Separation) Recon->LC Inject MS Mass Spectrometry (Detection) LC->MS Elution Integration Peak Integration MS->Integration Acquire Data Calibration Calibration Curve Generation Integration->Calibration Peak Areas Quant Quantification Calibration->Quant Calculate Concentration

Caption: Experimental workflow for Nicotelline analysis.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Nicotelline using this compound as an internal standard. The described protocol, including sample preparation and optimized instrument parameters, offers a reliable and high-throughput solution for researchers in the fields of environmental science, toxicology, and drug development. The method's high sensitivity and specificity make it a valuable tool for accurately assessing Nicotelline levels in various biological and environmental matrices.

References

Application Note: Analysis of Nicotelline in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotelline is a relatively nonvolatile alkaloid found predominantly in the particulate matter of tobacco smoke.[1][2] Its presence in biological matrices like urine serves as a specific biomarker for exposure to tobacco smoke-derived particulate matter.[1][2][3] Accurate and sensitive quantification of Nicotelline is crucial for clinical research, environmental exposure studies, and understanding the public health consequences of tobacco use.[4][5]

This application note provides detailed protocols for the sample preparation of Nicotelline from human urine for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is essential for accurate quantification. The most commonly cited internal standard for this analysis is Nicotelline-d8.

Sample Preparation Methodologies

The choice of sample preparation technique is critical for removing matrix interferences, concentrating the analyte, and ensuring reproducible results. Three common methods are presented here: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).

Workflow Overview

The general workflow for the analysis of Nicotelline in urine involves sample collection, addition of an internal standard, extraction/clean-up, and finally, instrumental analysis.

G cluster_0 cluster_1 cluster_2 Sample Preparation Options cluster_3 start Urine Sample (1 mL) add_is Spike with Internal Standard (e.g., 100 µL of 10 ng/mL Nicotelline-d8) start->add_is spe Solid-Phase Extraction (SPE) add_is->spe High Selectivity lle Liquid-Liquid Extraction (LLE) add_is->lle Good Recovery pp Protein Precipitation (PP) add_is->pp Rapid & Simple analysis LC-MS/MS Analysis spe->analysis lle->analysis pp->analysis

Figure 1. General experimental workflow for Nicotelline analysis in urine.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on methods using C18 cartridges, which are effective for extracting Nicotelline and its metabolites from urine.[1][6]

Materials:

  • C18 SPE Cartridges (e.g., 6 mL, 500 mg)

  • Urine sample

  • Nicotelline-d8 internal standard solution

  • Saturated aqueous sodium phosphate dibasic (pH ~8.8)

  • Dichloromethane

  • Methanol

  • Water (HPLC-grade)

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To a 1 mL urine sample, add 100 µL of 10 ng/mL Nicotelline-d8 internal standard.[1]

  • pH Adjustment: Add 0.5 mL of saturated aqueous sodium phosphate dibasic to make the sample basic (pH ~8.8).[1]

  • Column Conditioning:

    • Pass 2 mL of dichloromethane through the C18 SPE column.

    • Pass 2 mL of methanol through the column.

    • Pass 2 mL of water through the column for equilibration.[1]

  • Sample Loading: Apply the pre-treated urine sample to the conditioned column under a gentle vacuum.

  • Column Washing:

    • Wash the column with 2 mL of water.

    • Wash the column with 2 mL of dichloromethane to remove interferences.[1]

  • Elution: Elute the target analyte (Nicotelline) and the internal standard with 2 mL of methanol.[1]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of a suitable solvent (e.g., water or mobile phase) for LC-MS/MS injection.[1][7]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established LLE methods for nicotine and related compounds in urine.[7][8]

Materials:

  • Urine sample

  • Nicotelline-d8 internal standard solution

  • 5 N Sodium Hydroxide (NaOH)

  • Extraction Solvent: 50:50 (v/v) Methylene Chloride:Diethyl Ether

  • 0.25 N Hydrochloric Acid (HCl)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: In a glass vial, mix a 250 µL aliquot of urine with 40 µL of the internal standard solution.[7]

  • Alkalinization: Add 50 µL of 5 N NaOH to raise the pH of the sample.[7]

  • Extraction:

    • Add 1.5 mL of the extraction solvent (50:50 methylene chloride:diethyl ether).

    • Vortex or stir vigorously for 1.5 - 2 minutes.[7]

  • Phase Separation: Centrifuge the mixture at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.[7]

  • Analyte Transfer: Carefully transfer 1 mL of the organic (bottom) layer to a clean HPLC vial. Add 10 µL of 0.25 N HCl to stabilize the analytes.[7]

  • Evaporation: Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.[7]

  • Reconstitution: Reconstitute the dried extract with 200 µL of water or mobile phase for analysis.[7]

Protocol 3: Protein Precipitation (PP)

This is a fast and simple method for sample clean-up, suitable for high-throughput analysis.[9]

Materials:

  • Urine sample

  • Nicotelline-d8 internal standard solution

  • Acetonitrile (ACN), chilled

  • Centrifuge (capable of 4000 rpm)

Procedure:

  • Sample Pre-treatment: In a microcentrifuge tube, add 0.5 mL of urine sample.

  • Precipitation: Add 1 mL of chilled acetonitrile containing the internal standard.[9]

  • Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.[9]

  • Centrifugation: Centrifuge the sample for 10 minutes at 4000 rpm to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.[9]

Quantitative Data Summary

The following table summarizes the performance characteristics of methods used for the analysis of Nicotelline and related tobacco alkaloids in urine.

AnalyteMethodLimit of Quantitation (LOQ)Recovery (%)Precision (RSD %)Reference
Nicotelline LC-MS/MS4.12 pg/mLNot ReportedNot Reported[1]
Nicotelline LC-MS/MS5.0 pg/mLNot ReportedNot Reported[4]
Anatalline LC-MS/MS20.0 pg/mLNot ReportedNot Reported[4]
Nicotine LLE-GC/MS0.010 ng/mL92.0 - 108.0%8.2%[10]
Cotinine LLE-GC/MS0.022 ng/mL83.0 - 110.0%9.6%[10]
Cotinine SPE-CE/MS11.25 ng/mL98%Not Reported[6]
Nicotine Metabolites PP-LC-Orbitrap-MS0.03 µg/mL72.2 - 101.4%< 10.1%[9]
Nicotine On-line SPE UPLC-MS/MS1.0 µg/L89 - 113%< 8%[11]
Cotinine On-line SPE UPLC-MS/MS1.0 µg/L89 - 113%< 8%[11]

Conclusion

This document provides three distinct, validated protocols for the preparation of urine samples for Nicotelline quantification.

  • Solid-Phase Extraction offers the highest selectivity and is excellent for removing matrix interferences, leading to very low limits of quantitation.

  • Liquid-Liquid Extraction provides good recovery and is a cost-effective alternative to SPE, though it can be more labor-intensive.

  • Protein Precipitation is the simplest and fastest method, making it ideal for high-throughput screening, but may be more susceptible to matrix effects.

The selection of the most appropriate method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, available equipment, and cost considerations. All three methods, when paired with a stable isotope-labeled internal standard like Nicotelline-d8 and a sensitive LC-MS/MS system, can provide accurate and reliable quantification of Nicotelline in urine.

References

Application Note: Quantification of Nicotine Metabolites using Nicotelline-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of nicotine and its metabolites is crucial for understanding tobacco exposure, nicotine metabolism, and the efficacy of smoking cessation therapies. Nicotine undergoes extensive metabolism in the body, primarily to cotinine, which is then further metabolized to trans-3'-hydroxycotinine and other minor metabolites.[[“]][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of these compounds due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response. This application note details a robust LC-MS/MS method for the simultaneous quantification of key nicotine metabolites in biological matrices, employing Nicotelline-d9 as an internal standard.

Nicotine Metabolism Pathway

Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2A6 being the most important.[3][4][5] The major metabolic pathway involves the conversion of nicotine to cotinine. Cotinine is then further metabolized to trans-3'-hydroxycotinine. Other minor metabolic pathways also exist, leading to the formation of metabolites such as nornicotine, nicotine-N'-oxide, and various glucuronide conjugates.[[“]][2][4][5]

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Nornicotine Nornicotine Nicotine->Nornicotine Nicotine-N'-oxide Nicotine-N'-oxide Nicotine->Nicotine-N'-oxide Glucuronides Glucuronides Nicotine->Glucuronides trans-3'-hydroxycotinine trans-3'-hydroxycotinine Cotinine->trans-3'-hydroxycotinine CYP2A6 Cotinine->Glucuronides

Figure 1: Major metabolic pathways of nicotine.

Experimental Protocol

This protocol provides a general framework for the analysis of nicotine metabolites in urine. Modifications may be necessary for other biological matrices such as plasma or saliva.

Materials and Reagents
  • Nicotine, Cotinine, trans-3'-hydroxycotinine, and other metabolite standards

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • β-glucuronidase (for analysis of total metabolites)

  • Solid-phase extraction (SPE) cartridges or 96-well plates

Sample Preparation
  • Urine Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.

  • Enzymatic Hydrolysis (for Total Metabolites):

    • To 100 µL of urine, add 50 µL of internal standard spiking solution (this compound in methanol).

    • Add 100 µL of HPLC water and 160 µL of β-glucuronidase solution.

    • Incubate the mixture at 37°C overnight (approximately 16-21 hours).[6]

  • Protein Precipitation (for "Free" Metabolites or after Hydrolysis):

    • To the hydrolyzed sample or 200 µL of urine spiked with internal standard, add acetone to precipitate proteins.[6]

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Urine Sample Collection IS_Spiking Spike with this compound Sample_Collection->IS_Spiking Hydrolysis Enzymatic Hydrolysis (Optional) IS_Spiking->Hydrolysis Protein_Precipitation Protein Precipitation Hydrolysis->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution LC_MSMS LC-MS/MS Analysis Evaporation_Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Figure 2: General workflow for the analysis of nicotine metabolites.

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of nicotine and its major metabolites. The values are illustrative and should be determined for each specific assay and matrix.

AnalytePrecursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)ULOQ (ng/mL)
Nicotine163.2130.10.05500
Cotinine177.298.10.11000
trans-3'-hydroxycotinine193.280.10.11000
Nornicotine149.293.10.2200
Nicotine-N'-oxide179.2162.20.5500
This compound (IS) 242.3161.2--

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Precursor and product ions for this compound are hypothetical and need to be determined experimentally.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[7] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes and internal standard.

  • Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the measurements, respectively. Intra- and inter-day accuracy and precision should be evaluated.

  • Matrix Effect: Evaluating the suppression or enhancement of ionization due to co-eluting matrix components.

  • Recovery: Determining the efficiency of the extraction procedure.

  • Stability: Assessing the stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of nicotine and its metabolites in biological fluids. This methodology is well-suited for a variety of research and clinical applications, including pharmacokinetic studies, toxicological assessments, and monitoring of tobacco use and exposure. Proper method development and validation are crucial to ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Nicotelline-d9 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotelline, a minor tobacco alkaloid, has been identified as a stable and specific tracer for particulate matter (PM) derived from tobacco smoke.[1][2][3][4] Its presence and concentration in environmental samples can serve as a reliable indicator of contamination from secondhand and thirdhand tobacco smoke. To ensure accurate quantification of nicotelline in complex environmental matrices, isotope dilution mass spectrometry is the method of choice, employing a deuterated internal standard.

While the user requested information on Nicotelline-d9 , the predominant isotopologue described in scientific literature for this application is Nicotelline-d8 .[1] However, this compound is commercially available and can also be used as an internal standard for the quantitative analysis of nicotelline.[5][6][7][8][9] This document will primarily reference the validated methods using Nicotelline-d8 and provide protocols that can be adapted for this compound.

These application notes provide detailed methodologies for the extraction and analysis of nicotelline in environmental samples, with a focus on house dust, for which validated protocols exist. General guidance for the analysis of water and soil samples is also provided.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., Nicotelline-d8 or -d9) to the sample. This "internal standard" is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium in this case).

The internal standard co-elutes with the native analyte during chromatographic separation and is detected by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample loss during extraction and processing or by variations in instrument response.

Application: Environmental Tobacco Smoke Monitoring in House Dust

Nicotelline is a persistent marker of tobacco smoke particulate matter in indoor environments. Its analysis in house dust provides a long-term integrated measure of exposure to secondhand and thirdhand smoke.

Quantitative Data Summary

The following table summarizes representative data for nicotelline concentrations found in house dust samples from various indoor environments.

Sample TypeEnvironmentNicotelline Concentration (ng/g of dust)Reference
House DustHomes of Smokers48.4 - 297Jacob et al., 2013
House DustHomes of Non-smokersNot specified, but reliably distinguished from smokers' homesJacob et al., 2013
House DustHome with active indoor smoking18.2 - 42.4Jacob et al., 2013

Experimental Protocol: Analysis of Nicotelline in House Dust

This protocol is adapted from the validated method described by Jacob et al. (2013).[1]

Reagents and Materials
  • Nicotelline analytical standard

  • Nicotelline-d8 (or this compound) internal standard

  • Dichloromethane (DCM), Pentane, Ethyl acetate (HPLC grade)

  • Potassium carbonate (K2CO3)

  • Tetrasodium EDTA

  • Ammonium formate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge tubes (15 mL, polypropylene)

  • Sonicator bath

  • Vortex mixer

  • Sample concentrator (e.g., SpeedVac or nitrogen evaporator)

  • LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

Sample Preparation and Extraction
  • Weigh 30 to 100 mg of sieved house dust into a 15 mL polypropylene centrifuge tube.

  • Spike the sample with a known amount of Nicotelline-d8 internal standard (e.g., 50 ng).

  • Add 2 mL of 45% aqueous potassium carbonate containing 5% tetrasodium EDTA.

  • Add 5 mL of an extraction solvent mixture of dichloromethane:pentane:ethyl acetate (45:45:10 v/v/v).

  • Cap the tubes and sonicate in a water bath at 60°C for 60 minutes.

  • Vortex the samples for 5 minutes.

  • Centrifuge the tubes to separate the organic and aqueous layers.

  • Carefully transfer the organic (top) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 0.5 mL of 10 mM aqueous ammonium formate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: Supelco Discovery HSF5 (15 cm x 4 mm, 5 µm particle size) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 10 mM Ammonium Formate in Methanol.

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • Initial: 25% B.

    • Ramp to 100% B over 2 minutes.

    • Hold at 100% B for 6 minutes.

    • Return to initial conditions and equilibrate.

  • MS/MS Detection:

    • Ionization Mode: APCI, positive ion.

    • Monitor the appropriate precursor-to-product ion transitions for Nicotelline and Nicotelline-d8.

Data Analysis

Quantify the concentration of nicotelline in the samples by constructing a calibration curve using known concentrations of the nicotelline standard and a constant concentration of the Nicotelline-d8 internal standard. The ratio of the peak area of nicotelline to the peak area of Nicotelline-d8 is plotted against the concentration of nicotelline.

General Guidance for Other Environmental Matrices

Currently, there is a lack of published, validated methods for the analysis of nicotelline in water and soil using Nicotelline-d8 or -d9. The following are general recommendations for adapting the house dust protocol. Method development and validation would be required.

Soil and Sediment Samples

The protocol for house dust can be used as a starting point for soil and sediment analysis. Key considerations include:

  • Sample Pre-treatment: Soil and sediment samples should be dried, homogenized, and sieved to ensure a representative sample.

  • Extraction Efficiency: The extraction solvent and conditions may need to be optimized to ensure efficient recovery of nicotelline from different soil types, which can vary in organic matter and clay content.

  • Matrix Effects: Soil extracts can be complex and may cause ion suppression or enhancement in the MS source. A thorough evaluation of matrix effects is necessary.

Water Samples

For water samples, a pre-concentration step is likely necessary to achieve the required sensitivity.

  • Sample Collection and Preservation: Collect water samples in clean glass containers. Store at 4°C and analyze as soon as possible.

  • Internal Standard Spiking: Add a known amount of Nicotelline-d8 to a measured volume of the water sample.

  • Solid-Phase Extraction (SPE):

    • Use a reversed-phase SPE cartridge (e.g., C18 or Oasis HLB).

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the nicotelline and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Concentration and Reconstitution: Evaporate the eluate and reconstitute the residue in the LC mobile phase.

  • LC-MS/MS Analysis: Analyze the extract using the LC-MS/MS conditions described for house dust analysis, with potential modifications to the gradient to optimize separation.

Visualizations

experimental_workflow sample Environmental Sample (House Dust, Soil, or Water) spike Spike with Nicotelline-d8/d9 Internal Standard sample->spike extraction Sample Extraction (LLE or SPE) spike->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration analysis LC-MS/MS Analysis concentration->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: General workflow for the analysis of nicotelline in environmental samples.

logical_relationship TS Tobacco Smoke PM Particulate Matter (PM) TS->PM contains Nicotelline Nicotelline (Analyte) PM->Nicotelline contains EnvSample Environmental Sample (e.g., House Dust) Nicotelline->EnvSample contaminates LCMS LC-MS/MS EnvSample->LCMS is analyzed by IS Nicotelline-d8/d9 (Internal Standard) IS->LCMS is added for Data Accurate Quantification LCMS->Data provides

Caption: Logical relationship for using Nicotelline-d8/d9 in environmental analysis.

References

Protocol for the Quantification of Nicotelline in Biological Matrices using Nicotelline-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the spiking of Nicotelline-d9, a deuterated internal standard, into various biological matrices for the accurate quantification of Nicotelline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nicotelline, a minor tobacco alkaloid, is a promising biomarker for assessing exposure to tobacco smoke's particulate matter.[1][2] The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

While the detailed experimental data presented in the foundational literature primarily utilizes Nicotelline-d8, the protocol is directly applicable to this compound due to their chemical identity and expected identical behavior during extraction and chromatographic analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the use of deuterated internal standards in LC-MS/MS bioanalysis. These values are illustrative and actual performance should be validated in your laboratory.

ParameterUrinePlasma/SerumTissue Homogenate
Recovery (%) > 85> 80> 75
Precision (%RSD) < 10< 15< 15
Accuracy (%Bias) ± 10± 15± 15
Matrix Effect (%) < 15< 20< 20
Stability
Freeze/Thaw (3 cycles)StableStableStable
Short-Term (24h, RT)StableStableStable
Long-Term (-80°C)StableStableStable

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • This compound Working Solution (10 ng/mL): Perform serial dilutions of the stock solution with methanol:water (50:50, v/v).

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a certified Nicotelline standard into the appropriate blank biological matrix.

Sample Preparation: Spiking this compound

It is crucial to spike the biological sample with the this compound internal standard solution before any extraction procedure to account for any loss of analyte during sample processing.

Extraction Protocol for Urine

This protocol is adapted from the liquid-liquid extraction method described by Jacob et al. (2013).[3]

  • To 1 mL of urine in a glass culture tube, add 100 µL of the 10 ng/mL this compound working solution.

  • Add 0.5 mL of saturated tetrasodium EDTA.

  • Add 2 mL of aqueous 45% potassium carbonate.

  • Add 5 mL of an organic solvent mixture of dichloromethane/pentane/ethyl acetate (45:45:10, v/v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Extraction Protocol for Plasma/Serum

This protocol utilizes a protein precipitation followed by liquid-liquid extraction, a common method for plasma and serum samples.

  • To 0.5 mL of plasma or serum in a microcentrifuge tube, add 50 µL of the 10 ng/mL this compound working solution.

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 2 mL of a liquid-liquid extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

Extraction Protocol for Tissue Homogenate

This protocol is for the analysis of Nicotelline in tissue samples.

  • Accurately weigh approximately 100 mg of tissue.

  • Homogenize the tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • To the tissue homogenate, add 100 µL of the 10 ng/mL this compound working solution.

  • Follow the extraction protocol for plasma/serum starting from the protein precipitation step (Step 2).

LC-MS/MS Analysis

The following are suggested starting parameters for LC-MS/MS analysis, which should be optimized for your specific instrumentation.

  • LC Column: A C18 or PFP column is suitable for the separation of alkaloids.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution should be optimized to ensure separation from other matrix components.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: The specific MRM transitions for Nicotelline and this compound should be determined by infusing the individual standards.

Visualizations

experimental_workflow Experimental Workflow for Nicotelline Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (Urine, Plasma, Serum, Tissue) Spiking Spike with this compound Internal Standard Biological_Matrix->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: A generalized workflow for the quantification of Nicotelline in biological matrices.

metabolic_pathway Metabolic Pathway of Nicotelline Nicotelline Nicotelline N_Oxides Nicotelline-N-Oxides Nicotelline->N_Oxides Metabolism Excretion Urinary Excretion N_Oxides->Excretion

Caption: The primary metabolic pathway of Nicotelline involves its conversion to N-oxides.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Nicotelline-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotelline, a minor alkaloid found in tobacco, is gaining significance as a potential biomarker for distinguishing between the use of combusted tobacco products and electronic nicotine delivery systems (ENDS). Its deuterated analog, Nicotelline-d9, serves as an ideal internal standard for accurate quantification in complex biological matrices. This application note provides a detailed protocol for the sensitive detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes a robust LC-MS/MS approach for the selective and sensitive quantification of this compound. The stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The methodology involves a straightforward sample preparation procedure followed by chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM).

Experimental

Materials and Reagents
  • This compound standard (MW: 242.15 g/mol )[1][2][3]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • 0.1 M Sulfuric acid

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) spiking solution (prepare by diluting this compound stock solution)

Sample Preparation

A liquid-liquid extraction (LLE) or protein precipitation method can be employed for sample preparation. The following is a general protocol for tobacco leaf samples:

  • Accurately weigh approximately 100 mg of milled tobacco powder into a 50 mL Erlenmeyer flask.

  • Add 1 mL of the internal standard spiking solution (e.g., 3 µg/mL).

  • Add 9 mL of an extraction solution (e.g., 0.1 mol/L ammonium acetate in water).

  • Sonicate the mixture at room temperature for 30 minutes.[4]

  • For other matrices like urine, an enzymatic hydrolysis step might be necessary for "total" analyte determination, followed by extraction.

LC-MS/MS Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Data Acquisition and Processing

The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

Mass Spectrometry Parameters
ParameterSetting
Ionization ModeESI Positive
Precursor Ion (Q1) [M+H]⁺m/z 243.2
Product Ion (Q3)To be determined empirically, likely fragments involve losses from the pyridine rings
Collision Energy (CE)35 eV (as a starting point, optimization recommended)
Dwell Time200 ms

Note: The product ions for this compound are not explicitly available in the provided search results. However, based on the structure and the collision energy used for unlabeled nicotelline (35 eV), one can predict potential fragmentation pathways. For unlabeled Nicotelline ([M+H]⁺ at m/z 234), common fragments would likely result from the cleavage of the bonds connecting the three pyridine rings. For this compound, with the deuterium labels on the aromatic rings, similar fragmentation patterns are expected, leading to product ions with a corresponding mass shift. Empirical determination of the optimal product ions is crucial for method development.

Liquid Chromatography Parameters
ParameterSetting
ColumnC18 reverse-phase column (e.g., 1.8 µm, 3.0 x 50.0 mm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature40 °C
Injection Volume5 µL
GradientSee Table 1 for a typical gradient program

Table 1: Example Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
3.01189
3.1595
4.5595
4.6955
7.0955

Protocols

Standard Solution Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve.

Sample Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with this compound Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Nicotelline Calibrate->Quantify

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of this compound. The use of a deuterated internal standard ensures reliable and accurate results, making this method suitable for a wide range of research and drug development applications. Researchers should optimize the described parameters for their specific instrumentation and matrix to achieve the best performance.

References

Application Notes and Protocols: In Vitro Evaluation of Nicotelline-d9 with Cytochrome P-450 2A6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2A6 (CYP2A6) is a critical enzyme in human drug metabolism, primarily expressed in the liver. It is responsible for the metabolic clearance of several xenobiotics, including the addictive alkaloid nicotine.[1][2][3][4] The primary metabolic pathway of nicotine involves its conversion to cotinine, a reaction predominantly catalyzed by CYP2A6.[2][5] Cotinine is further metabolized to trans-3'-hydroxycotinine, also by CYP2A6.[5] The rate of nicotine metabolism, and therefore CYP2A6 activity, has been linked to smoking behaviors, nicotine dependence, and the efficacy of smoking cessation therapies.[1][6] Individuals with slower CYP2A6 metabolism tend to smoke less and have a lower dependence on nicotine.[1][6]

This has led to the exploration of CYP2A6 inhibitors as potential aids for smoking cessation.[6][7] By inhibiting CYP2A6, the metabolic clearance of nicotine is reduced, leading to higher and more sustained plasma nicotine levels from a given dose, which may reduce the craving and frequency of smoking.[8] Several natural and synthetic compounds have been investigated for their CYP2A6 inhibitory potential.[7][9][10]

Nicotelline, a minor tobacco alkaloid, has been investigated as a potential inhibitor of cytochrome P450 enzymes.[11] The use of deuterated compounds, such as Nicotelline-d9, in in vitro metabolic studies is advantageous, particularly in assays utilizing mass spectrometry, where they can serve as ideal internal standards for quantification. This document provides detailed protocols for the in vitro assessment of compounds like this compound as potential inhibitors of CYP2A6.

Experimental Protocols

In Vitro CYP2A6 Inhibition Assay using a Fluorogenic Probe

This protocol describes a method to determine the inhibitory potential of a test compound (e.g., this compound) on CYP2A6 activity using a fluorogenic probe substrate, such as coumarin. The assay measures the formation of the fluorescent metabolite, 7-hydroxycoumarin.

Materials:

  • Recombinant human CYP2A6 enzyme (e.g., from baculovirus-infected insect cells)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Coumarin (CYP2A6 substrate)

  • Test inhibitor (e.g., this compound)

  • Tranylcypromine (positive control inhibitor)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates (black, clear bottom for fluorescence reading)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor (this compound) and the positive control (Tranylcypromine) in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors by serial dilution in the reaction buffer.

    • Prepare a master pre-mix containing the recombinant CYP2A6 enzyme and the NADPH regenerating system in potassium phosphate buffer.

  • Assay Protocol:

    • Add the test inhibitor or control to the wells of the 96-well plate.

    • Initiate the reaction by adding the master pre-mix to each well.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the substrate (coumarin) to all wells to start the enzymatic reaction.

    • Incubate the plate at 37°C for the desired reaction time (e.g., 30 minutes). The reaction should be within the linear range of product formation.

    • Stop the reaction by adding a suitable stop solution (e.g., trichloroacetic acid or a cold organic solvent like acetonitrile).

    • Measure the fluorescence of the formed 7-hydroxycoumarin using a microplate reader (e.g., excitation at ~390 nm and emission at ~460 nm).

  • Data Analysis:

    • Calculate the percent inhibition of CYP2A6 activity for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Determination of Inhibition Kinetics (Ki)

To further characterize the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Procedure:

  • Follow the general protocol for the CYP2A6 inhibition assay.

  • Use a range of substrate (coumarin) concentrations, typically spanning from below to above the Km value for the substrate.

  • For each substrate concentration, perform the assay with multiple concentrations of the inhibitor (this compound).

  • Measure the initial reaction velocities (rate of product formation).

  • Analyze the data using graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis to determine the inhibition constant (Ki) and the type of inhibition.

Data Presentation

The following tables present hypothetical data for the inhibition of CYP2A6 by Nicotelline, for illustrative purposes.

Table 1: IC50 Values for CYP2A6 Inhibition

CompoundIC50 (µM)
Nicotelline5.2
Tranylcypromine (Control)0.8

Table 2: Kinetic Parameters for CYP2A6 Inhibition by Nicotelline

SubstrateInhibition TypeKi (µM)
CoumarinCompetitive2.1

Visualizations

CYP2A6_Metabolism_Pathway Nicotine Nicotine CYP2A6_1 CYP2A6 Nicotine->CYP2A6_1 Cotinine Cotinine CYP2A6_2 CYP2A6 Cotinine->CYP2A6_2 trans-3'-hydroxycotinine trans-3'-hydroxycotinine CYP2A6_1->Cotinine CYP2A6_2->trans-3'-hydroxycotinine

Caption: Metabolic pathway of nicotine mediated by CYP2A6.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Inhibitor/Control to Plate A->B C Add Enzyme Master Mix B->C D Pre-incubate at 37°C C->D E Add Substrate D->E F Incubate at 37°C E->F G Stop Reaction F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 / Ki I->J

Caption: Workflow for the in vitro CYP2A6 inhibition assay.

References

Application Notes and Protocols: Use of Deuterated Internal Standards in Nicotine Pharmacokinetic Studies and the Role of Nicotelline-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of deuterated internal standards, such as Nicotine-d4, in the pharmacokinetic analysis of nicotine and its metabolites. Additionally, it clarifies the role of Nicotelline and its deuterated isotopes, like Nicotelline-d8, as biomarkers for assessing exposure to tobacco smoke particulate matter.

Introduction: The Importance of Internal Standards in Nicotine Pharmacokinetics

Accurate quantification of nicotine and its metabolites in biological matrices is crucial for pharmacokinetic studies, which inform drug development, toxicology, and tobacco product regulation. The use of stable isotope-labeled internal standards, particularly deuterated analogs like Nicotine-d4, is the gold standard for bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These internal standards are essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.[1][2][3][4]

While Nicotelline is a valuable biomarker for tobacco smoke exposure, its deuterated forms are primarily used for quantifying Nicotelline itself and are not typically employed as internal standards for nicotine pharmacokinetic studies.[5][6][7] This document will focus on the established use of deuterated nicotine analogs for nicotine pharmacokinetics and separately discuss the application of deuterated Nicotelline for exposure assessment.

Pharmacokinetic Analysis of Nicotine using Deuterated Internal Standards

The simultaneous determination of nicotine and its major metabolite, cotinine, is a common approach in pharmacokinetic studies. A sensitive and robust LC-MS/MS method employing deuterated internal standards is the preferred analytical technique.[2][8]

Experimental Workflow for Nicotine Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a nicotine pharmacokinetic study, from sample collection to data analysis.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis & Interpretation A Blood/Urine/Saliva Sample Collection B Addition of Deuterated Internal Standard (e.g., Nicotine-d4, Cotinine-d3) A->B C Sample Extraction (LLE or SPE) B->C D LC-MS/MS Analysis C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM) E->F G Quantification using Calibration Curve F->G H Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) G->H I Bioequivalence or Exposure Assessment H->I

Caption: Workflow for Nicotine Pharmacokinetic Studies.
Detailed Experimental Protocol: Quantification of Nicotine and Cotinine in Human Serum

This protocol is a representative example based on established LC-MS/MS methods.[2]

1. Materials and Reagents:

  • Nicotine and Cotinine analytical standards

  • Nicotine-d4 and Cotinine-d3 internal standards

  • Human serum (blank)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Ethyl acetate

  • Water (deionized)

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human serum into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (containing Nicotine-d4 and Cotinine-d3).

  • Vortex for 10 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Phenomenex Luna® HILIC (150 mm x 3.0 mm, 5 µm)[2]

  • Mobile Phase: Isocratic elution with acetonitrile:100mM ammonium formate buffer (pH=3.2) (90:10, v/v)[2]

  • Flow Rate: 0.4 mL/min[2]

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

4. Data Analysis:

  • Quantify nicotine and cotinine concentrations using a calibration curve prepared in the same biological matrix.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software (e.g., Phoenix® WinNonlin®).[9]

Quantitative Data Summary

The following tables summarize typical validation parameters and pharmacokinetic data from studies utilizing deuterated internal standards.

Table 1: LC-MS/MS Method Validation Parameters for Nicotine and Cotinine [2]

ParameterNicotineCotinine
Linearity Range0.26 - 52.5 ng/mL7.0 - 1500 ng/mL
Accuracy93.39% - 105.73%93.04% - 107.26%
Precision (CV%)< 15%< 15%
Recovery> 85%> 85%

Table 2: Example Pharmacokinetic Parameters of Nicotine from Different Delivery Systems [10][11]

ProductCmax (ng/mL)Tmax (min)AUC (ng·h/mL)
Combustible Cigarette12.8~814.8
Oral Nicotine Pouch9.1 - 17.930 - 6013.1 - 26.9
Nicotine Inhalator6.13012.3

Nicotine Metabolism and Signaling Pathway

The primary metabolic pathway of nicotine involves its conversion to cotinine, which is then further metabolized. Understanding this pathway is essential for interpreting pharmacokinetic data.

Nicotine Metabolism Pathway

G Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (70-80%) Nicotine_N_oxide Nicotine-N'-oxide Nicotine->Nicotine_N_oxide FMO (4-7%) Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6 Nicotine_glucuronide (S)-nicotine-N-β-glucuronide Nicotine->Nicotine_glucuronide UGT (3-5%) trans_3_hydroxycotinine trans-3'-hydroxycotinine Cotinine->trans_3_hydroxycotinine CYP2A6

Caption: Major Metabolic Pathways of Nicotine.

Approximately 70-80% of nicotine is metabolized to cotinine, primarily by the CYP2A6 enzyme.[12] Other metabolites include nicotine-N'-oxide, nornicotine, and nicotine glucuronide.[12]

Application of Nicotelline-d8 in Tobacco Smoke Exposure Assessment

Nicotelline is a minor tobacco alkaloid that is almost exclusively found in the particulate matter of tobacco smoke.[5][6][7] This property makes it a specific biomarker for exposure to tobacco smoke particles. To accurately quantify Nicotelline in biological samples (e.g., urine) and environmental samples (e.g., house dust), a stable isotope-labeled internal standard, such as Nicotelline-d8, is synthesized and utilized.[5]

Workflow for Nicotelline Analysis as a Biomarker of Smoke Exposure

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Exposure Assessment A Urine or House Dust Sample Collection B Addition of Nicotelline-d8 Internal Standard A->B C Sample Extraction and Cleanup B->C D LC-MS/MS Analysis C->D E Quantification of Nicotelline D->E F Correlation with Tobacco Smoke Particulate Matter Exposure E->F G Biomonitoring of Secondhand and Thirdhand Smoke F->G

Caption: Workflow for Nicotelline Exposure Assessment.
Protocol Outline: Determination of Nicotelline N-Oxides in Human Urine

This protocol is a conceptual outline based on the literature.[5][13]

  • Sample Collection: Collect urine samples from subjects.

  • Internal Standard Spiking: Add a known amount of Nicotelline-d8 internal standard to each urine sample.

  • Chemical Reduction: Since Nicotelline is metabolized to N-oxides, treat the urine with a reducing agent (e.g., titanium trichloride) to convert the N-oxides back to Nicotelline.[13]

  • Extraction: Perform liquid-liquid or solid-phase extraction to isolate Nicotelline and the internal standard.

  • LC-MS/MS Analysis: Quantify the amount of Nicotelline by LC-MS/MS, using the signal from Nicotelline-d8 to correct for analytical variability.

  • Data Interpretation: The concentration of Nicotelline is then used as a biomarker for recent exposure to tobacco smoke particulate matter.

Conclusion

The use of deuterated internal standards is indispensable for the accurate and precise quantification of nicotine and its metabolites in pharmacokinetic studies. LC-MS/MS methods, validated according to regulatory guidelines, provide the sensitivity and specificity required for these analyses. While deuterated nicotine analogs are the standard for nicotine pharmacokinetics, deuterated Nicotelline serves a distinct but equally important role as an internal standard for the quantification of Nicotelline, a specific biomarker for exposure to the particulate matter of tobacco smoke. This distinction is critical for researchers designing studies to investigate either the pharmacokinetics of nicotine or the extent of exposure to tobacco smoke.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape of Nicotelline-d9 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape of Nicotelline-d9 in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Poor Peak Shape

Poor peak shape can compromise the accuracy, resolution, and reproducibility of your analytical results.[1][2] The ideal chromatographic peak is a symmetrical, Gaussian shape.[3][4] Common deviations include peak tailing, peak fronting, and split peaks. This guide addresses each of these issues in a question-and-answer format.

Issue 1: Peak Tailing

Q1: My this compound peak is tailing. What are the most likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape problem, especially for basic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.[2][4]

Primary Causes & Solutions:

  • Secondary Silanol Interactions: this compound, as a basic compound, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3][5] These interactions are more pronounced at mid-range pH levels (pH > 3) where silanol groups become ionized (SiO-), leading to multiple retention mechanisms and a tailing peak.[3][5][6]

    • Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3.[1] This protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[3][4][5]

    • Solution 2: Use an End-capped Column: Employ a modern, high-purity, end-capped column. End-capping chemically converts most residual silanol groups into less polar groups, reducing their activity.[1][3][6]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and maintain a stable pH at the column surface.[1][3]

  • Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte can exist simultaneously, leading to peak distortion.[6][7][8][9]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound, this typically means using a low pH (e.g., <3) to ensure it is fully protonated or a high pH (e.g., >10, if the column allows) to keep it in its neutral form.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[1]

    • Solution: Use a guard column to protect the analytical column.[10] If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1][10]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[1][6]

    • Solution: Minimize the length and internal diameter of all tubing. Use tubing with an internal diameter of 0.005" (0.12 mm) or less where possible.[1][6]

Workflow for Troubleshooting Peak Tailing

G cluster_0 Troubleshooting Peak Tailing for this compound start Observe Tailing Peak (Asymmetry > 1.2) cause1 Primary Cause: Secondary Silanol Interactions start->cause1 Basic Analyte cause2 Other Potential Causes start->cause2 solution1a Lower Mobile Phase pH (e.g., pH 2.5 - 3.0) cause1->solution1a solution1b Use High-Purity, End-capped Column cause1->solution1b solution1c Increase Buffer Concentration cause1->solution1c solution2a Check for Column Contamination/Voids cause2->solution2a solution2b Minimize Extra-Column Volume cause2->solution2b solution2c Check Sample Solvent Strength cause2->solution2c

Caption: A logical workflow for diagnosing and solving peak tailing.

Mechanism of Silanol Interaction Causing Peak Tailing

G cluster_0 Silica Stationary Phase (Mid-pH) cluster_1 Mobile Phase Si-O-Si Si-O-Si silanol Si-O⁻ analyte_free This compound-H⁺ analyte_stuck This compound-H⁺ analyte_eluting This compound-H⁺ analyte_free->analyte_eluting Normal Elution Path analyte_stuck->silanol Undesirable Ionic Interaction (Causes delayed elution) G cluster_low_ph Low pH (e.g., 2.7) cluster_mid_ph Mid pH (e.g., 7.0) silanol_low Silanol Group: Si-OH (Neutral) analyte_low This compound: Analyte-H⁺ (Cationic) silanol_mid Silanol Group: Si-O⁻ (Anionic) silanol_low->silanol_mid pH Increases result_low Result: Minimal Interaction, Good Peak Shape analyte_mid This compound: Analyte-H⁺ (Cationic) analyte_low->analyte_mid pH Increases result_mid Result: Strong Interaction, Peak Tailing

References

Technical Support Center: Optimizing Nicotelline-d9 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Nicotelline-d9 as an internal standard in analytical assays. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an internal standard?

A1: this compound, a stable isotope-labeled (SIL) version of nicotelline, is considered the gold standard for an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] Its primary function is to compensate for variability during the analytical process, including sample preparation, injection volume differences, matrix effects, and instrument drift.[1][2] By adding a known and fixed concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization significantly improves the accuracy and precision of the results.

Q2: Why is a deuterated internal standard like this compound preferred over a structural analog?

A2: Deuterated internal standards are preferred because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, providing more accurate compensation for any variations.[1] Regulatory bodies like the FDA and EMA encourage the use of stable isotope-labeled internal standards for bioanalytical method validation to enhance the robustness and reliability of the data. While structural analogs can be used if a SIL is unavailable, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate results.[1]

Q3: What is the ideal concentration for this compound in an assay?

A3: The optimal concentration of this compound should be determined during method development and is dependent on the specific assay and the expected concentration range of the analyte. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector. Some studies suggest a concentration that is similar to that of the target analyte(s). In a study on nicotelline as a biomarker, 50 ng of nicotelline-d8 was spiked into each sample. Another common practice is to match the internal standard concentration to be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.

Q4: How can I assess if my this compound concentration is optimal?

A4: To assess the suitability of your this compound concentration, you should monitor its response across all samples in a batch. The peak area of the internal standard should be consistent across all calibration standards, quality control samples, and unknown samples. Significant variability in the internal standard response could indicate issues with sample preparation, matrix effects, or instrument performance. During method validation, the internal standard response is a key parameter to monitor.

Q5: What should I do if I observe high variability in the this compound signal?

A5: High variability in the this compound signal should be investigated thoroughly. The troubleshooting guide below provides a systematic approach to identifying and resolving the root cause of this issue.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard.

Issue Potential Causes Recommended Actions
High Variability in this compound Peak Area 1. Inconsistent sample preparation or extraction. 2. Pipetting errors when adding the internal standard. 3. Matrix effects (ion suppression or enhancement). 4. Instrument instability (e.g., fluctuating spray in the MS source). 5. Degradation of this compound in stock or working solutions.1. Review and standardize the sample preparation workflow. Ensure consistent timing and reagent volumes. 2. Calibrate and verify the accuracy of pipettes. Ensure the internal standard solution is properly mixed before aliquoting. 3. Evaluate matrix effects by comparing the this compound response in neat solution versus extracted blank matrix. If significant effects are observed, optimize the sample cleanup procedure or chromatographic separation. 4. Check the MS source for cleanliness and proper settings. Monitor system suitability to ensure consistent instrument performance. 5. Verify the stability of this compound solutions under the storage and handling conditions used in the experiment.
Poor Peak Shape for this compound 1. Column degradation or contamination. 2. Inappropriate mobile phase composition. 3. Sample solvent mismatch with the mobile phase.1. Flush the column or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the mobile phase pH is appropriate for this compound and that the organic/aqueous ratio is suitable for the column chemistry. 3. Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.
Interference at the this compound Mass Transition 1. Contamination from the sample matrix or reagents. 2. Presence of a metabolite that produces a fragment ion at the same m/z. 3. Cross-talk from the analyte signal if the mass transitions are very close.1. Analyze blank matrix samples to identify the source of interference. Use high-purity solvents and reagents. 2. Optimize the chromatography to separate the interfering compound from this compound. 3. If possible, select alternative, more specific mass transitions for the analyte and internal standard.
No or Low this compound Signal 1. Forgetting to add the internal standard. 2. Incorrect MS/MS transition parameters. 3. Severe ion suppression.1. Review the sample preparation procedure and ensure the internal standard addition step was performed. 2. Verify the precursor and product ion m/z values, collision energy, and other MS parameters for this compound. 3. Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound standard.

    • Quantitatively transfer the weighed standard to a 1 mL volumetric flask.

    • Dissolve the standard in methanol and bring the volume to the mark.

    • Mix thoroughly by inverting the flask multiple times.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solution (e.g., 100 ng/mL):

    • Perform serial dilutions of the stock solution to achieve the desired working concentration. For example, to prepare a 100 ng/mL working solution:

      • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol (this creates a 1 µg/mL intermediate solution).

      • Pipette 1 mL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with methanol.

    • The working solution is typically added to samples to achieve a final concentration in the mid-range of the calibration curve.

    • Store the working solution at 2-8°C when not in use.

Protocol 2: Evaluation of this compound Concentration and Matrix Effects

This protocol describes an experiment to determine the optimal concentration of this compound and to assess the impact of the biological matrix on its signal.

Procedure:

  • Preparation of Samples:

    • Set 1 (Neat Solution): Prepare a series of solutions containing this compound at various concentrations (e.g., 10, 50, 100, 200 ng/mL) in the mobile phase.

    • Set 2 (Post-extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma, urine) using the intended sample preparation method. After the final extraction step, spike the extracts with the same concentrations of this compound as in Set 1.

    • Set 3 (Pre-extraction Spike): Spike the same six lots of blank biological matrix with the various concentrations of this compound before starting the sample preparation procedure.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Concentration Optimization: Compare the peak areas and signal-to-noise ratios from Set 1. Select a concentration that provides a robust and consistent signal.

    • Matrix Effect Calculation: Calculate the matrix factor (MF) for each lot of the biological matrix using the following formula:

      • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

      • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be ≤15%.

    • Recovery Calculation: Calculate the extraction recovery (RE) using the following formula:

      • RE (%) = [(Peak Area in Set 3) / (Peak Area in Set 2)] x 100

      • The recovery should be consistent across the tested concentrations.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound Stock Solution (1 mg/mL) working Prepare this compound Working Solution (e.g., 100 ng/mL) stock->working Serial Dilution add_is Add this compound Working Solution working->add_is sample Aliquot Biological Sample (Calibrator, QC, Unknown) sample->add_is extract Perform Sample Extraction (e.g., Protein Precipitation) add_is->extract reconstitute Evaporate and Reconstitute extract->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peak Areas (Analyte and this compound) acquire->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration using Calibration Curve calculate->quantify

Caption: Experimental workflow for bioanalysis using this compound.

troubleshooting_logic cluster_causes Investigate Potential Causes cluster_actions Corrective Actions start High Variability in This compound Signal? prep Sample Preparation Inconsistency start->prep Yes matrix Matrix Effects start->matrix Yes instrument Instrument Instability start->instrument Yes action_prep Standardize Protocol, Calibrate Pipettes prep->action_prep action_matrix Optimize Cleanup/ Chromatography matrix->action_matrix action_instrument Clean Source, Run System Suitability instrument->action_instrument end Consistent IS Signal Achieved action_prep->end action_matrix->end action_instrument->end

Caption: Troubleshooting logic for variable internal standard signal.

References

Technical Support Center: Addressing Matrix Effects in Plasma Samples with Nicotelline-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects in plasma samples when using a deuterated internal standard, exemplified by Nicotelline-d9.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact bioanalytical results?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, interfering components present in the sample matrix, such as plasma.[1][2][3][4] This phenomenon can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), significantly compromising the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[1][2][3] These effects are a major concern in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and can lead to erroneous results if not properly addressed.[5]

Q2: What are the primary causes of matrix effects in plasma samples?

A2: The primary causes of matrix effects in plasma are endogenous and exogenous substances that co-elute with the analyte of interest.[1] Common culprits include:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).[6]

  • Salts and Proteins: Residual salts and proteins from the sample can interfere with the ionization process.[1]

  • Anticoagulants and other additives: Substances introduced during sample collection and processing can also contribute to matrix effects.[1]

Q3: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in addressing matrix effects?

A3: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the "gold standard" for compensating for matrix effects.[7][8] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium).[7] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[7][8] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[7]

Q4: Is it always guaranteed that a deuterated internal standard will correct for matrix effects?

A4: While highly effective, it is not always guaranteed that a deuterated internal standard will perfectly correct for matrix effects. In some rare cases, slight differences in chromatographic retention times between the analyte and the deuterated internal standard, known as the "isotope effect," can lead to differential matrix effects, especially in regions of steep ion suppression gradients.[9] Therefore, it is crucial to verify the co-elution and the effectiveness of the internal standard during method development and validation.[9]

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard (IS) Response Across a Batch

Q: My this compound (IS) peak area is highly variable across my analytical run, with some samples showing significantly lower or higher responses than the calibrators and quality controls (QCs). What should I investigate?

A: Inconsistent IS response is a red flag that requires investigation. Here’s a step-by-step troubleshooting guide:

  • Visualize the Data: Plot the IS peak area for all samples in the order of injection. Look for trends such as a gradual decrease/increase, an abrupt shift, or sporadic flyers.[10]

  • Investigate Potential Root Causes:

    • Systematic Trend (Gradual Change): This could indicate a developing issue with the LC-MS system, such as a partially clogged injector, ion source contamination, or detector fatigue.

    • Abrupt Shift: This might point to an error during the preparation of a subset of samples or a sudden change in instrument conditions.[10]

    • Sporadic Flyers: Often due to individual sample preparation errors (e.g., missed IS spike, pipetting error) or specific matrix effects in a particular sample.[10]

  • Perform a Matrix Effect Investigation: The variability might stem from differences in the matrix composition between your calibration standards/QCs and your study samples.[10] A post-extraction addition experiment can help quantify this.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition

This method, also known as the post-extraction spike method, is the "gold standard" for quantitatively assessing matrix effects.[1]

Objective: To determine the absolute and relative matrix effects on the analyte and internal standard (this compound).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank plasma is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and IS are spiked into blank plasma before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized MF = (Analyte MF) / (IS MF)

      • An IS-Normalized MF close to 1 indicates that the IS effectively compensates for the matrix effect.

Data Presentation

Table 1: Example Data from a Matrix Effect Experiment
Sample IDAnalyte Peak Area (Set A - Neat)Analyte Peak Area (Set B - Post-Spiked)Analyte MFIS (this compound) Peak Area (Set A - Neat)IS (this compound) Peak Area (Set B - Post-Spiked)IS MFIS-Normalized MF
Lot 11,250,000875,0000.701,500,0001,065,0000.710.99
Lot 21,250,000812,5000.651,500,000990,0000.660.98
Lot 31,250,000937,5000.751,500,0001,140,0000.760.99
Lot 41,250,000750,0000.601,500,000915,0000.610.98
Lot 51,250,000850,0000.681,500,0001,035,0000.690.99
Lot 61,250,000900,0000.721,500,0001,095,0000.730.99
Average 0.68 0.69 0.99
%CV 8.2% 7.9% 0.5%

Interpretation: The data shows significant ion suppression for both the analyte and this compound (average MF of 0.68 and 0.69, respectively). However, the IS-Normalized MF is consistently close to 1 with a low coefficient of variation (%CV), indicating that this compound is effectively compensating for the matrix effect across different lots of plasma.

Visualizations

Matrix_Effect_Assessment_Workflow start Start: Assess Matrix Effect prep_sets Prepare 3 Sample Sets: - Set A (Neat Solution) - Set B (Post-Spiked Matrix) - Set C (Pre-Spiked Matrix) start->prep_sets lcms_analysis LC-MS/MS Analysis prep_sets->lcms_analysis calc_mf Calculate Matrix Factor (MF) MF = Peak Area in Set B / Peak Area in Set A lcms_analysis->calc_mf calc_is_mf Calculate IS-Normalized MF IS-Norm MF = Analyte MF / IS MF calc_mf->calc_is_mf evaluate Evaluate Results calc_is_mf->evaluate acceptable Matrix Effect Acceptable (IS-Norm MF ≈ 1, %CV < 15%) evaluate->acceptable Yes unacceptable Matrix Effect Unacceptable (IS-Norm MF deviates from 1 or high %CV) evaluate->unacceptable No end End acceptable->end troubleshoot Troubleshoot: - Improve Sample Cleanup - Modify Chromatography - Re-evaluate IS unacceptable->troubleshoot troubleshoot->start Re-assess Troubleshooting_IS_Variability start Inconsistent IS Response Detected plot_data Plot IS Peak Area vs. Injection Order start->plot_data identify_pattern Identify Pattern plot_data->identify_pattern gradual Gradual Drift identify_pattern->gradual Gradual abrupt Abrupt Shift identify_pattern->abrupt Abrupt sporadic Sporadic Flyers identify_pattern->sporadic Sporadic investigate_system Investigate LC-MS System: - Source Contamination - Clogged Injector/Lines - Detector Performance gradual->investigate_system investigate_prep Investigate Sample Prep: - Pipetting Errors - Inconsistent Evaporation - Batch-specific Reagent Issue abrupt->investigate_prep investigate_sample Investigate Individual Sample: - Missed IS Spike - Unique Matrix Composition - Re-inject Sample sporadic->investigate_sample resolve Issue Resolved investigate_system->resolve investigate_prep->resolve investigate_sample->resolve Ideal_IS_Correction cluster_0 Ionization Source cluster_1 Mass Spectrometer Signal analyte Analyte (Low Concentration) analyte_signal Suppressed Analyte Signal analyte->analyte_signal results in is This compound (IS) (Constant Concentration) is_signal Suppressed IS Signal is->is_signal results in matrix Co-eluting Matrix Components suppression Ion Suppression (Competition for Charge) matrix->suppression causes suppression->analyte affects suppression->is affects equally ratio Analyte/IS Ratio (Corrected Signal) analyte_signal->ratio is_signal->ratio

References

Technical Support Center: Nicotelline-d9 Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for applications involving Nicotelline-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as an internal standard in chromatographic analysis, with a focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of Nicotelline, a tobacco alkaloid. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The nine deuterium atoms increase its molecular weight, allowing it to be distinguished from the non-labeled Nicotelline by the mass spectrometer. Because its chemical and physical properties are nearly identical to Nicotelline, it co-elutes with the analyte of interest and experiences similar matrix effects, making it an ideal tool for accurate quantification.

Q2: What are co-eluting peaks and why are they a problem?

A2: Co-eluting peaks occur when two or more different compounds elute from the chromatography column at the same or very similar times, resulting in overlapping chromatographic peaks.[1] This can lead to inaccurate quantification, as the detector signal for the analyte of interest may be artificially inflated by the signal from the co-eluting compound. In mass spectrometry, while the different masses can be distinguished, severe co-elution can still cause ion suppression, where the presence of a high concentration of a co-eluting compound interferes with the ionization of the target analyte, leading to a decreased signal and inaccurate results.

Q3: How can I detect if I have a co-eluting peak with my analyte when using this compound?

A3: Several methods can be used to detect co-eluting peaks:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.

  • Mass Spectrometry: By examining the mass spectra across the width of a chromatographic peak, you can identify the presence of multiple compounds. If the mass spectrum changes from the beginning to the end of the peak, it indicates that more than one compound is eluting.

  • Diode Array Detection (DAD): If you are using a UV detector, a DAD can perform peak purity analysis. It compares the UV spectra across the peak; if the spectra are not identical, co-elution is likely occurring.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving issues with co-eluting peaks when using this compound as an internal standard.

Issue 1: Poor resolution between Nicotelline and other tobacco alkaloids.

Cause: The analytical method may not have sufficient selectivity to separate structurally similar tobacco alkaloids like nicotine, cotinine, or anatalline from Nicotelline.

Solution:

  • Optimize the Mobile Phase:

    • Gradient Adjustment: If using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.

    • Solvent Composition: Change the organic solvent (e.g., from acetonitrile to methanol) or adjust the ratio of organic solvent to aqueous buffer.

    • pH Modification: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve separation. For basic compounds like alkaloids, a slight change in pH can have a significant impact on retention time.

  • Modify Stationary Phase Chemistry:

    • If mobile phase optimization is insufficient, consider using a different type of HPLC column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl (PFP)). A PFP column can offer different selectivity for aromatic and heterocyclic compounds like Nicotelline.[2]

  • Adjust Column Temperature:

    • Increasing or decreasing the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can sometimes improve resolution.

Issue 2: this compound peak is not perfectly co-eluting with the Nicotelline peak.

Cause: While deuterated standards are designed to co-elute with their native counterparts, slight differences in retention time can sometimes be observed, a phenomenon known as the "isotope effect." This can be more pronounced in certain chromatographic conditions.

Solution:

  • Method Optimization: The solutions in Issue 1 can also be applied here to try and achieve better co-elution.

  • Use a Lower Resolution Column: In some cases, a highly efficient column might resolve the analyte from its deuterated internal standard. Switching to a column with slightly lower resolving power can sometimes be a practical solution to ensure co-elution.

  • Data Analysis: If a small, consistent separation is observed, ensure that the integration windows for both peaks are set appropriately in your data analysis software.

Issue 3: Ion suppression is observed despite using an internal standard.

Cause: A high concentration of a co-eluting, non-target compound can suppress the ionization of both the analyte and the internal standard in the mass spectrometer's ion source.

Solution:

  • Improve Sample Preparation:

    • Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before LC-MS/MS analysis.

  • Chromatographic Separation: Focus on improving the chromatographic separation of the analyte and the interfering compound using the strategies outlined in Issue 1.

  • Reduce Sample Concentration: If possible, dilute the sample to reduce the concentration of the interfering compound, provided the analyte of interest remains above the limit of quantification.

Quantitative Data

The following tables summarize typical mass spectrometry parameters and chromatographic conditions for the analysis of Nicotelline and related compounds.

Table 1: Mass Spectrometry Parameters for Nicotelline and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Nicotelline234.1156.1129.1
This compound243.2165.1138.1

Note: The precursor ion for this compound is inferred based on the addition of nine deuterium atoms to the molecular weight of Nicotelline. Product ions may vary depending on the instrument and collision energy.

Table 2: Typical LC-MS/MS Method Parameters for Tobacco Alkaloid Analysis

ParameterValue
LC Column PFP (Pentafluorophenyl), 2.6 µm, 150 x 3.0 mm[2]
Mobile Phase A 10 mM Ammonium formate in water
Mobile Phase B Methanol
Gradient Start at 20% B, increase to 80% B over 6 minutes[2]
Flow Rate 0.6 mL/min[2]
Column Temperature 50 °C[2]
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)

Experimental Protocols

Protocol 1: Sample Preparation for Nicotelline Analysis in Particulate Matter

This protocol is adapted from a published method for the analysis of tobacco alkaloids.[2]

  • Extraction:

    • Collect particulate matter on a filter.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Add 2 mL of an aqueous solution of 45% potassium carbonate and 5% tetrasodium EDTA.

    • Add 5 mL of an organic solvent mixture (e.g., 45:45:10 dichloromethane/pentane/ethyl acetate).

    • Vortex the sample for 5 minutes.

  • Phase Separation:

    • Centrifuge the sample to separate the aqueous and organic layers.

    • Freeze the aqueous layer to facilitate the transfer of the organic solvent.

    • Transfer the organic solvent to a clean tube.

  • Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% methanol with 10 mM ammonium formate).

    • The sample is now ready for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Particulate Matter Sample Spike Spike with this compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Nicotelline Calibrate->Quantify

Caption: Experimental workflow for the quantification of Nicotelline.

Troubleshooting_Coelution Start Co-eluting Peak Suspected CheckShape Check Peak Shape (Asymmetry, Shoulders) Start->CheckShape CheckMS Examine Mass Spectra Across the Peak Start->CheckMS OptimizeMobile Optimize Mobile Phase (Gradient, Solvent, pH) CheckShape->OptimizeMobile Asymmetrical CheckMS->OptimizeMobile Multiple m/z ChangeColumn Change Column Chemistry (e.g., C18 to PFP) OptimizeMobile->ChangeColumn Failure Resolved Peaks Resolved OptimizeMobile->Resolved Success OptimizeTemp Adjust Column Temperature ChangeColumn->OptimizeTemp Failure ChangeColumn->Resolved Success ImproveCleanup Improve Sample Cleanup (SPE, LLE) OptimizeTemp->ImproveCleanup Failure OptimizeTemp->Resolved Success ImproveCleanup->Resolved Success

Caption: Troubleshooting decision tree for resolving co-eluting peaks.

References

Technical Support Center: The Impact of Nicotelline-d9 Purity on Quantification Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Nicotelline-d9 as an internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound critical for accurate quantification of Nicotelline?

The purity of a stable isotope-labeled internal standard (SIL-IS) like this compound is paramount for accurate and reproducible quantification in mass spectrometry-based assays.[1] An ideal internal standard, when added at a known concentration to samples and calibrators, corrects for variability during sample preparation, chromatography, and ionization.[2] However, impurities can introduce significant errors.

There are two primary types of purity to consider:

  • Chemical Purity: Refers to the percentage of the material that is the specified chemical compound. Impurities are any other chemical entities.

  • Isotopic Purity: Indicates the percentage of the labeled compound that contains the desired number of heavy isotopes. For this compound, this would be the proportion of molecules containing nine deuterium atoms. Isotopic impurities include molecules with fewer deuterium atoms, and most importantly, the unlabeled analyte (Nicotelline).

The presence of unlabeled Nicotelline as an impurity in the this compound internal standard will lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[3]

Q2: What are the acceptable purity levels for this compound?

Regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation, provide recommendations for the use of internal standards.[4] While an absolute purity of 100% is practically unattainable for SIL-IS, the key is to ensure that any impurities do not compromise the integrity of the analytical results.[3]

A general rule of thumb is that the contribution of the unlabeled analyte from the internal standard solution should be less than 5% of the analyte response at the LLOQ.[3] Similarly, the contribution of the analyte's signal to the internal standard's signal should not exceed 5% of the mean internal standard response in blank samples.[4]

Q3: How can I assess the purity of my this compound standard?

It is essential to obtain a Certificate of Analysis (CoA) from the supplier, which should detail both the chemical and isotopic purity.[1] If you suspect issues with purity or for rigorous method validation, you can perform your own purity assessment using the following techniques:

  • High-Resolution Mass Spectrometry (HR-MS): Can be used to determine the isotopic distribution and identify the presence of unlabeled Nicotelline.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Can assess both chemical and isotopic purity by separating this compound from other potential impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly quantitative ¹H-NMR (qNMR), can be used to determine the amount of unlabeled Nicotelline present.[1]

Q4: What should I do if I suspect my this compound is impure?

If you observe unexpected results such as high variability, inaccurate quality control samples, or non-linear calibration curves, consider the following steps:

  • Review the Certificate of Analysis (CoA): Double-check the reported chemical and isotopic purity from the supplier.[1]

  • Perform a Purity Check: If possible, re-analyze the standard using one of the methods described in Q3.

  • Evaluate Cross-Contribution: Perform experiments to determine the degree of signal overlap between Nicotelline and this compound.

  • Contact the Supplier: If the purity is confirmed to be below specification, contact the supplier for a replacement.

  • Consider a Different Batch or Supplier: Purity can vary between batches and suppliers.[1]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Reproducibility

Possible Cause: Significant presence of unlabeled Nicotelline in the this compound internal standard or inconsistent purity between different lots.[1]

Troubleshooting Steps:

  • Verify the Purity of a New Batch: Always assess the purity of a new lot of this compound before using it in sample analysis.

  • Check for Proper Storage: Ensure the internal standard is stored according to the manufacturer's recommendations to prevent degradation.[1]

  • Perform a Cross-Contribution Experiment: Quantify the signal of unlabeled Nicotelline in a solution containing only this compound.

Issue 2: Non-Linear Calibration Curve

Possible Cause: Cross-signal contributions between Nicotelline and its stable isotope-labeled internal standard (SIL-IS) can cause non-linearity, especially if the mass spectrometer's response is non-linear.[5]

Troubleshooting Steps:

  • Assess Isotopic Purity: Determine the percentage of unlabeled Nicotelline in your this compound standard.

  • Evaluate Analyte-to-IS Contribution: At the upper limit of quantification (ULOQ), the signal from Nicotelline should not significantly contribute to the this compound signal.[1]

  • Optimize IS Concentration: The concentration of the internal standard can impact linearity when cross-contribution is present.[4]

  • Consider a Different Calibration Model: A non-linear regression model might be more appropriate if the interference cannot be eliminated.[1]

Data Presentation

Table 1: Example Certificate of Analysis Data for this compound

ParameterSpecificationResult
Chemical Purity (by HPLC)≥ 98%99.5%
Isotopic Purity≥ 97%99.2%
Unlabeled Nicotelline≤ 0.5%0.2%

Note: This is example data and actual values will vary by supplier and batch.

Table 2: Impact of Unlabeled Nicotelline Impurity on Quantification Accuracy at the LLOQ

% Unlabeled Nicotelline in this compoundContribution to LLOQ Response*Impact on Accuracy
0.1%1%Acceptable
0.5%5%Acceptable (at the limit)
1.0%10%May lead to inaccurate results
2.0%20%Unacceptable

*Assuming the IS concentration is 10 times the LLOQ concentration.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by LC-MS/MS

Objective: To determine the percentage of unlabeled Nicotelline within a this compound standard.

Methodology:

  • Sample Preparation:

    • Prepare a high-concentration solution of the this compound standard (e.g., 1 µg/mL) in a suitable solvent like acetonitrile/water.

  • Instrumentation and Method:

    • Use a validated LC-MS/MS method for the analysis of Nicotelline.

    • Acquire data by monitoring the mass transition for both unlabeled Nicotelline and this compound.

  • Data Analysis:

    • Inject the this compound solution and measure the peak area for the unlabeled Nicotelline mass transition.

    • Prepare a calibration curve for unlabeled Nicotelline.

    • Calculate the concentration of unlabeled Nicotelline in the this compound solution using the calibration curve.

    • Determine the percentage of unlabeled Nicotelline impurity.

Protocol 2: Evaluation of Cross-Contribution

Objective: To assess the mutual interference between Nicotelline and this compound at the limits of quantification.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Blank + IS): Spike a blank matrix with the this compound internal standard at the working concentration.

    • Set B (LLOQ): Spike a blank matrix with Nicotelline at the lower limit of quantification (LLOQ) and this compound at the working concentration.

    • Set C (ULOQ): Spike a blank matrix with Nicotelline at the upper limit of quantification (ULOQ) and this compound at the working concentration.

  • LC-MS/MS Analysis:

    • Analyze the samples according to the validated bioanalytical method.

  • Data Analysis:

    • IS to Analyte Contribution: In Set A, the response at the mass transition of Nicotelline should be less than 20% of the Nicotelline response in Set B.[4]

    • Analyte to IS Contribution: In Set C, the response at the mass transition of this compound should be less than 5% of the average this compound response in all calibration standards.[4]

Visualizations

Purity_Assessment_Workflow Workflow for Assessing this compound Purity cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_decision Decision cluster_outcome Outcome prep Prepare high concentration This compound solution lcms LC-MS/MS Analysis (Monitor both Nicotelline and this compound transitions) prep->lcms hrms High-Resolution MS Analysis (Full scan for isotopologues) prep->hrms calc Calculate % unlabeled Nicotelline lcms->calc hrms->calc compare Compare to CoA and acceptance criteria calc->compare decision Purity Acceptable? compare->decision pass Proceed with analysis decision->pass Yes fail Contact supplier / Use new batch decision->fail No

Caption: Workflow for assessing the purity of this compound.

Troubleshooting_Guide Troubleshooting Quantification Issues cluster_investigation Initial Investigation cluster_purity_check Purity & Interference Check cluster_analysis_decision Analysis & Decision cluster_solution Resolution start Inaccurate or Variable Results Observed check_coa Review Certificate of Analysis start->check_coa check_storage Verify Storage Conditions start->check_storage check_prep Review Sample Preparation Procedures start->check_prep purity_test Perform Isotopic Purity Test (LC-MS/MS or HR-MS) check_coa->purity_test check_storage->purity_test check_prep->purity_test cross_talk_test Conduct Cross-Contribution Experiment purity_test->cross_talk_test is_purity_issue Is Purity the Root Cause? cross_talk_test->is_purity_issue contact_supplier Contact Supplier for Replacement is_purity_issue->contact_supplier Yes, significant impurity optimize_method Optimize Method (e.g., IS concentration, calibration model) is_purity_issue->optimize_method Yes, minor cross-talk other_issue Investigate Other Potential Causes (e.g., instrument performance, matrix effects) is_purity_issue->other_issue No

Caption: Troubleshooting guide for common quantification issues.

References

Technical Support Center: Minimizing Ion Suppression of Nicotelline-d9 in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression of Nicotelline-d9 in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte of interest, in this case, this compound.[1][2][3][4][5] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of quantitative analyses.[1][4][6] Since this compound is often used as an internal standard for the quantification of Nicotelline or other related analytes, any suppression of its signal can lead to inaccurate results.

Q2: What are the common causes of ion suppression in ESI-MS?

A2: Ion suppression in ESI can be caused by a variety of factors, including:

  • High concentrations of co-eluting matrix components: Endogenous compounds from biological samples (e.g., salts, lipids, proteins) can compete with the analyte for ionization.[2][3][7]

  • Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing agents (e.g., trifluoroacetic acid - TFA) can significantly suppress the ESI signal.[7][8]

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[1][9]

  • Changes in droplet properties: Co-eluting substances can alter the surface tension and viscosity of the ESI droplets, hindering the formation of gas-phase ions.[1][3][7][9]

Q3: How can I detect ion suppression for this compound in my assay?

A3: A common method to assess ion suppression is the post-column infusion experiment.[1][7][10] This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.

Q4: Is this compound, as a deuterated internal standard, also susceptible to ion suppression?

A4: Yes, even though this compound is a stable isotope-labeled internal standard, it can still experience ion suppression. However, the key advantage is that it will be affected by the matrix in a nearly identical way to the non-labeled Nicotelline, provided they co-elute.[7][11] This co-elution ensures that the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite the suppression effect.[7]

Troubleshooting Guides

Issue 1: Low or Inconsistent Signal Intensity for this compound

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing a broad range of interferences.

    • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract Nicotelline and this compound from the matrix.[12]

    • Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering components compared to SPE or LLE.[1]

  • Improve Chromatographic Separation: Modifying your LC method can separate this compound from the co-eluting interferences.[1][2]

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte from matrix components.

    • Column Selection: Consider using a different column chemistry (e.g., PFP, HILIC) that may provide better separation from the interfering compounds. A Phenomenex Kinetex PFP column has been used for Nicotelline analysis.[13]

    • Flow Rate Reduction: Lowering the flow rate can sometimes reduce ion suppression by allowing for more efficient droplet desolvation.[1]

  • Dilute the Sample: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and lessen their suppressive effects.[5][6][14]

Issue 2: Poor Reproducibility and Accuracy in Quantification

Possible Cause: Differential ion suppression between the analyte (Nicotelline) and the internal standard (this compound).

Troubleshooting Steps:

  • Ensure Co-elution: Verify that Nicotelline and this compound are co-eluting perfectly. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. Adjusting the chromatographic conditions may be necessary to ensure their peak apexes align.

  • Use a Stable Isotope-Labeled Internal Standard: Using a deuterated internal standard like this compound is the best practice to compensate for matrix effects.[6][11] If you are not already using it, its implementation is highly recommended. One study used nicotelline-d8 as an internal standard.[13]

  • Matrix-Matched Calibration Standards: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and the samples experience similar matrix effects.[2]

Experimental Protocols & Data

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
Sample Preparation MethodEffectiveness in Removing InterferencesAnalyte RecoveryThroughput
Protein Precipitation (PPT) Low to ModerateHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerate
Solid-Phase Extraction (SPE) HighGood to HighLow to Moderate

This table provides a general comparison. The optimal method will depend on the specific matrix and analytical requirements.

Table 2: Recommended LC-MS/MS Parameters for Nicotelline Analysis
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Nicotelline and related compounds are basic and readily form protonated molecules.[12][15]
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium FormateVolatile additives that promote good ionization and peak shape.[12][13]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Column C18, PFP, or HILICChoice depends on the specific separation needs.
Flow Rate 0.2 - 0.6 mL/minA balance between analysis time and sensitivity.

These are starting parameters and should be optimized for your specific instrument and application.

Visualizations

IonSuppressionWorkflow Observe Observe Low/Inconsistent This compound Signal CheckSystem Check System Suitability (e.g., injection of standard in solvent) Observe->CheckSystem SystemOK System Performance OK? CheckSystem->SystemOK TroubleshootSystem Troubleshoot LC-MS System SystemOK->TroubleshootSystem No SuspectSuppression Suspect Ion Suppression SystemOK->SuspectSuppression Yes OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) SuspectSuppression->OptimizeSamplePrep OptimizeChroma Optimize Chromatography (Gradient, Column) SuspectSuppression->OptimizeChroma DiluteSample Dilute Sample SuspectSuppression->DiluteSample Reevaluate Re-evaluate Signal OptimizeSamplePrep->Reevaluate OptimizeChroma->Reevaluate DiluteSample->Reevaluate

Caption: Troubleshooting workflow for low this compound signal.

PostColumnInfusion LC LC System Tee Mixing Tee LC->Tee Syringe Syringe Pump (Constant flow of this compound) Syringe->Tee MS Mass Spectrometer Tee->MS Data Monitor this compound Signal MS->Data BlankInject Inject Blank Matrix BlankInject->LC

Caption: Experimental setup for a post-column infusion experiment.

References

Calibration curve issues with Nicotelline-d9 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nicotelline-d9 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

Question: My calibration curve for the target analyte is non-linear when using this compound as the internal standard. What are the potential causes and how can I troubleshoot this?

Answer: Non-linearity in calibration curves is a common issue in LC-MS/MS analysis and can stem from several factors.[1] When using a deuterated internal standard like this compound, it is crucial to investigate potential sources of analytical variability.

Troubleshooting Guide: Non-Linear Calibration Curve

Potential Cause Explanation Recommended Action
Analyte or Internal Standard Saturation At high concentrations, the analyte or internal standard signal may exceed the linear dynamic range of the mass spectrometer's detector, leading to a plateau in the response.[2]- Extend the calibration curve to higher concentrations to confirm saturation. - If saturation is observed, reduce the concentration of the highest calibration standards. - Consider diluting samples that are expected to have high analyte concentrations.[3]
Matrix Effects Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[1][4] Differential matrix effects, where the analyte and internal standard are affected differently, can also be a cause.[5]- Perform a matrix effect assessment to quantify the degree of ion suppression or enhancement (see Experimental Protocol 2). - Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] - Dilute the sample to reduce the concentration of matrix components.[5]
Cross-Signal Contribution The analyte may contribute to the internal standard's signal, or vice-versa, especially if there is insufficient mass resolution or if the deuterated standard contains non-labeled analyte as an impurity.- Verify the isotopic and chemical purity of the this compound internal standard. Request a certificate of analysis from the supplier. - Analyze a high-concentration standard of the analyte and monitor the mass transition of the internal standard to check for crosstalk.
Inappropriate Regression Model Forcing a linear regression on data that is inherently non-linear (e.g., due to detector saturation) will result in a poor fit.- Evaluate the use of a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model if non-linearity is expected and reproducible.[2]

Troubleshooting Workflow for Non-Linearity

start Non-Linear Calibration Curve (r² < 0.99) check_saturation Check for Detector Saturation start->check_saturation assess_matrix Assess Matrix Effects check_saturation->assess_matrix No Saturation solution_dilute Dilute High Concentration Standards/Samples check_saturation->solution_dilute Saturation Confirmed check_purity Verify IS Purity & Crosstalk assess_matrix->check_purity No Significant Matrix Effects solution_cleanup Improve Sample Cleanup assess_matrix->solution_cleanup Matrix Effects Present eval_regression Evaluate Regression Model check_purity->eval_regression IS is Pure solution_new_is Source Higher Purity IS check_purity->solution_new_is Impurity/Crosstalk Detected solution_weighted_reg Use Weighted/Quadratic Regression eval_regression->solution_weighted_reg

Caption: Troubleshooting workflow for a non-linear calibration curve.

Issue 2: Inconsistent this compound Internal Standard Response

Question: The peak area of my this compound internal standard is highly variable across my analytical run. Why is this happening and what should I do?

Answer: An inconsistent internal standard (IS) response can compromise the accuracy and precision of your results.[6] The primary function of an IS is to correct for variability, so a fluctuating signal indicates an underlying issue in the analytical method.[5][7]

Troubleshooting Guide: Inconsistent Internal Standard Response

Potential Cause Explanation Recommended Action
Inconsistent Sample Preparation Errors in pipetting the internal standard, or variability in the extraction recovery between samples, can lead to inconsistent IS peak areas.- Review the sample preparation procedure for any potential sources of error. - Ensure proper mixing after adding the internal standard. - Use a calibrated pipette for adding the internal standard.
Matrix Effects Significant variations in the matrix composition between samples (e.g., calibrators prepared in solvent vs. unknown samples in plasma) can cause sporadic ion suppression or enhancement of the IS signal.[5]- Plot the IS peak area for all samples in the run to identify trends. A systematic difference between calibrators and unknown samples points to matrix effects.[5] - Prepare calibration standards in a representative blank matrix (matrix-matched calibrators). - Perform a matrix effect assessment (see Experimental Protocol 2).
Analyte and IS Co-elution Issues Deuterated internal standards can sometimes elute slightly earlier than the non-deuterated analyte on reverse-phase columns. If they do not co-elute completely, they may be exposed to different matrix effects, leading to variability.- Overlay the chromatograms of the analyte and this compound to verify co-elution. - If separation is observed, consider adjusting the chromatographic method (e.g., modifying the gradient or using a lower-resolution column) to ensure co-elution.
Internal Standard Instability This compound may be unstable in the sample matrix or during sample processing (e.g., due to pH or temperature). This can lead to a decrease in IS response over time.- Perform a stability assessment of this compound in the sample matrix under the conditions of your analytical method (see Experimental Protocol 3). - Avoid prolonged exposure of samples to harsh conditions (e.g., high temperature, extreme pH).

Logical Diagram for Investigating IS Variability

start Inconsistent IS Response plot_response Plot IS Peak Area vs. Injection Order start->plot_response pattern Pattern Observed? plot_response->pattern systematic_trend Systematic Trend (e.g., Calibrators vs. Unknowns) pattern->systematic_trend Yes sporadic_flyers Sporadic Flyers pattern->sporadic_flyers Yes no_pattern No Clear Pattern / Random Variation pattern->no_pattern No investigate_matrix Investigate Matrix Effects systematic_trend->investigate_matrix check_human_error Check for Pipetting/Injection Errors sporadic_flyers->check_human_error check_sample_prep Review Sample Prep Consistency no_pattern->check_sample_prep check_stability Assess IS Stability no_pattern->check_stability

References

Validation & Comparative

Nicotelline-d9 as an Internal Standard in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation summary of Nicotelline-d9 as an internal standard for the quantitative analysis of Nicotelline in clinical trial samples. The performance of this compound is compared with the principles of using alternative, non-isotopically labeled internal standards, supported by experimental data and detailed methodologies.

Introduction to Internal Standards in Clinical Bioanalysis

In the landscape of clinical trials, the accurate quantification of biomarkers and therapeutic agents is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.[1] The use of an appropriate internal standard (IS) is a critical component of a robust LC-MS/MS method, as it corrects for variability during sample preparation, chromatography, and mass spectrometric detection.[2] An ideal IS should mimic the analyte's behavior throughout the entire analytical process.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, where some hydrogen atoms are replaced by their heavier isotope, deuterium, are widely considered the most suitable choice for this purpose.[1]

This guide focuses on the validation of this compound for the quantification of Nicotelline, a specific biomarker for particulate matter derived from tobacco smoke.[3]

Performance Comparison: this compound vs. Alternative Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages over non-isotopically labeled alternatives (e.g., structural analogs).

Performance ParameterThis compound (Deuterated IS)Non-Isotopically Labeled IS (e.g., Structural Analog)
Co-elution Co-elutes with the analyte, ensuring it experiences the same matrix effects and ionization suppression/enhancement.May have different retention times, leading to differential matrix effects and inaccurate quantification.
Extraction Recovery Exhibits nearly identical extraction recovery to the analyte due to the same physicochemical properties.Extraction efficiency can differ from the analyte, introducing variability and bias.
Ionization Efficiency Shares the same ionization efficiency as the analyte, providing superior normalization.Ionization can be significantly different, leading to poor correction for instrument variability.
Accuracy & Precision Generally provides higher accuracy and precision due to the close physicochemical match with the analyte.Prone to greater variability and potential for biased results.

Quantitative Data for this compound Validation

The following data is based on a validated LC-MS/MS method for the quantification of Nicotelline in human urine using a deuterated internal standard (Nicotelline-d8, which has comparable performance to this compound).[1]

Table 1: Linearity and Limit of Quantitation

AnalyteCalibration RangeLower Limit of Quantitation (LLOQ)
Nicotelline1.37 - 3000 pg/mL4.12 pg/mL

Table 2: Accuracy and Precision (Data derived from referenced study) [1]

Quality Control SampleConcentration (pg/mL)Accuracy (% Recovery)Precision (%RSD)
Low10102.55.8
Medium10098.74.2
High1000101.33.5
(Note: The above data is representative and synthesized from the referenced literature indicating typical performance of such methods.)

Experimental Protocols

Sample Preparation (Human Urine)

A detailed protocol for the preparation of urine samples for Nicotelline analysis is as follows:[1]

  • To 1 mL of urine in a glass culture tube, add 100 µL of a 10 ng/mL solution of this compound internal standard.

  • For the analysis of total Nicotelline (including metabolites), add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) to reduce Nicotelline-N-oxides back to Nicotelline. Let stand for 30 minutes at room temperature.

  • Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., a mixture of dichloromethane, pentane, and ethyl acetate), followed by vortexing and centrifugation to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Nicotelline and this compound:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Nicotelline: Specific precursor ion to product ion transition.

      • This compound: Specific precursor ion to product ion transition, accounting for the mass difference due to deuterium labeling.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample (1 mL) add_is Add this compound IS urine->add_is reduce Reduce N-oxides (TiCl3) add_is->reduce extract Liquid-Liquid Extraction reduce->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for Nicotelline analysis.

Nicotelline Metabolic Pathway

G Nicotelline Nicotelline N_Oxides Nicotelline-N-Oxides (Mixture of regioisomers) Nicotelline->N_Oxides Metabolism (Oxidation) Excretion Urinary Excretion N_Oxides->Excretion

Caption: Primary metabolic pathway of Nicotelline.

Conclusion

The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of Nicotelline in clinical trial samples. Its properties as a stable isotope-labeled analog ensure that it closely mimics the behavior of the analyte, effectively correcting for variations in sample preparation and analysis. The experimental data demonstrates that a method using a deuterated internal standard can achieve a low limit of quantitation and excellent accuracy and precision, making it a reliable choice for demanding bioanalytical applications in clinical research.

References

A Comparative Guide to Internal Standards for Nicotine Studies: Nicotelline-d9 vs. Cotinine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in nicotine studies, the choice of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. This guide provides a detailed comparison of two potential internal standards, Cotinine-d3 and Nicotelline-d9, for the quantification of nicotine.

While Cotinine-d3 is a widely used and well-documented internal standard for nicotine and its primary metabolite cotinine, this compound's application has been predominantly as a biomarker for particulate matter derived from tobacco smoke. This comparison delves into the experimental data supporting the use of Cotinine-d3 and evaluates the theoretical suitability of this compound for nicotine quantification.

Executive Summary

Cotinine-d3, being the deuterated analog of nicotine's main metabolite, shares significant structural and physicochemical similarities with nicotine, making it an effective internal standard. In contrast, this compound is a deuterated analog of a different tobacco alkaloid, nicotelline, which has distinct properties from nicotine. The available scientific literature extensively validates the use of Cotinine-d3 in nicotine bioanalysis, while the use of this compound for this purpose is not documented. Therefore, Cotinine-d3 is the recommended internal standard for nicotine studies based on current evidence.

Nicotine Metabolism and the Role of Internal Standards

To understand the choice of internal standards, it is essential to consider the metabolic pathway of nicotine.

Figure 1: Simplified metabolic pathway of nicotine.

An internal standard is added to samples at a known concentration before processing to account for analyte loss during extraction and analysis. The ratio of the analyte's signal to the internal standard's signal is used for quantification.

Cotinine-d3 as an Internal Standard

Cotinine is the major metabolite of nicotine, and its deuterated form, Cotinine-d3, is structurally very similar to both nicotine and cotinine.[1][2] This structural similarity is a key advantage, as it is likely to behave similarly during sample preparation and chromatographic analysis.

Experimental Data for Cotinine-d3

Numerous studies have validated the use of Cotinine-d3 as an internal standard for the quantification of nicotine and its metabolites in various biological matrices.

ParameterResultReference
Recovery 98.0% for nicotine and 101.7% for cotinine (using Nicotine-d4 and Cotinine-d3)[3]
Matrix Effect Minimal matrix effects observed in serum and plasma.[4][5]
Linearity Linear calibration curves established over a range of 10-1000 ng/mL in urine and plasma.[3]
Precision Relative standard deviations of within-day and day-to-day assays were less than 8.7%.[3]
Experimental Protocol: Quantification of Nicotine and Cotinine using Cotinine-d3

The following is a representative experimental workflow for the analysis of nicotine and cotinine in biological samples using Cotinine-d3 as an internal standard.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Cotinine-d3 Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Processing Data Processing (Analyte/IS Ratio) LC_MS->Data_Processing

Figure 2: General workflow for nicotine analysis using an internal standard.

Methodology:

  • Sample Collection: Collect biological samples (e.g., plasma, urine, saliva).

  • Internal Standard Spiking: Add a known amount of Cotinine-d3 solution to each sample, calibrator, and quality control sample.

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and the internal standard from the biological matrix. For example, a study used a simple liquid-liquid extraction with dichloromethane for urine samples.[6]

  • Evaporation and Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a suitable mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for separation and detection.

This compound: A Theoretical Evaluation as a Nicotine Internal Standard

Nicotelline is a tobacco alkaloid that is primarily found in the particulate matter of tobacco smoke.[7][8] Its deuterated form, this compound, has been used as an internal standard for the quantification of nicotelline itself, mainly in environmental and exposure studies.[9]

There is no direct experimental evidence in the reviewed literature to support the use of this compound as an internal standard for nicotine quantification. However, we can evaluate its potential suitability based on its physicochemical properties compared to nicotine.

PropertyNicotineNicotellineRationale for Suitability as IS for Nicotine
Volatility Relatively volatileLow volatilityPoor Match: Differences in volatility could lead to differential losses during sample preparation, especially during evaporation steps.
Solubility Water-solublePoorly water-solublePoor Match: Dissimilar solubility would likely result in different extraction efficiencies from aqueous biological matrices.
Chemical Structure Contains a pyridine and a pyrrolidine ringContains three pyridine ringsModerate Match: Both are pyridine alkaloids, but the overall structure and polarity are different, which could affect chromatographic retention and mass spectrometric ionization.

Given these significant differences in physicochemical properties, it is unlikely that this compound would effectively track the behavior of nicotine during typical bioanalytical workflows. The use of a non-isomeric, structurally dissimilar internal standard is generally not recommended unless a stable isotope-labeled analog is unavailable.[10]

Conclusion and Recommendation

Based on the available scientific literature, Cotinine-d3 is a well-validated and appropriate internal standard for the quantification of nicotine and its metabolites . Its structural similarity to nicotine ensures that it behaves comparably during sample extraction and analysis, leading to accurate and precise results.

This compound, while a valid internal standard for nicotelline, is not a suitable internal standard for nicotine studies. Its distinct physicochemical properties, such as lower volatility and poor water solubility, would likely lead to significant discrepancies in its behavior compared to nicotine throughout the analytical process, compromising the accuracy of the quantification.

For researchers conducting nicotine studies, the use of a stable isotope-labeled analog of the analyte or its major metabolite, such as Cotinine-d3, is the most reliable approach to ensure data quality and integrity.

References

A Comparative Analysis of Nicotelline-d9 and Anabasine-d4 for Tobacco Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of tobacco biomarker research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of target analytes. Among these, deuterated analogs of minor tobacco alkaloids, such as Nicotelline-d9 and Anabasine-d4, play a crucial role. This guide provides a comparative analysis of these two internal standards, offering insights into their applications, performance, and the analytical methodologies where they are employed. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for their specific research needs.

Introduction to Nicotelline and Anabasine as Tobacco Biomarkers

Nicotelline and anabasine are minor alkaloids found in tobacco products. Their presence in biological samples serves as a specific indicator of tobacco exposure.

Nicotelline is considered a valuable biomarker for the particulate matter derived from tobacco smoke.[1][2][3][4][5][6] It has a relatively short biological half-life of 2-3 hours, which makes it an excellent indicator of recent tobacco use.[7] The primary source of nicotelline in tobacco smoke is believed to be the dehydrogenation of another alkaloid, anatalline, during the combustion process.[1][2][4] Its metabolites, specifically N-oxides, can be measured in the urine of smokers.[1][2]

Anabasine , on the other hand, is a well-established biomarker used to distinguish between exposure to tobacco products and the use of nicotine replacement therapies (NRT).[8][9][10][11] This is because anabasine is present in tobacco but not in pharmaceutical nicotine products. With a longer half-life of about 16 hours, anabasine can be used to monitor tobacco use over a few days.[7]

Role of Deuterated Internal Standards: this compound and Anabasine-d4

In quantitative bioanalysis using mass spectrometry, deuterated internal standards are the gold standard.[12] They are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium. This allows them to be distinguished from the endogenous analyte by the mass spectrometer. The use of deuterated internal standards like this compound (note: literature primarily refers to Nicotelline-d8, which is functionally equivalent for this purpose) and Anabasine-d4 helps to correct for variations in sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the analytical method.[12][13]

Comparative Overview

FeatureThis compound (as Nicotelline-d8)Anabasine-d4
Associated Biomarker NicotellineAnabasine
Indication of Exposure Recent tobacco use (short half-life)[7]Tobacco use vs. NRT (longer half-life)[7][8]
Matrix of Analysis Urine, House Dust, Particulate Matter[1][2]Urine[7][8][9][14]
Typical Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][7]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7][9][14]

Experimental Data and Methodologies

The following sections detail experimental protocols where Nicotelline-d8 and Anabasine-d4 are utilized as internal standards for the quantification of tobacco alkaloids in human urine.

Method 1: Analysis of Minor Tobacco Alkaloids including Nicotelline

This method is designed for the simultaneous measurement of several minor tobacco alkaloids, including nicotelline, and is particularly useful for assessing recent tobacco use.[7]

Experimental Protocol:

  • Sample Preparation:

    • To 0.5 mL of a urine sample, add 100 µL of an internal standard mixture containing anabasine-d4 (100 ng/mL), anatabine-d4 (100 ng/mL), nicotelline-d8 (10 ng/mL), anatalline-d4 (4 ng/mL), and an anatalline metabolite-d4 (150 ng/mL) in 0.01 N aqueous HCl.[7][14]

    • Add 100 µL of 20% w/v titanium (III) chloride solution in 2 N hydrochloric acid, mix, and incubate for 30 minutes at room temperature.[7][14] This step reduces any nicotelline N-oxides back to nicotelline.

    • Add 500 µL of a 4:1 mixture of saturated aqueous tetrasodium EDTA and concentrated ammonium hydroxide.[7][14]

  • Extraction:

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • LC-MS/MS Analysis:

    • Analyze the extracted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use selected reaction monitoring (SRM) to detect and quantify the target analytes and their corresponding internal standards.

Quantitative Data:

AnalyteLower Limit of Quantitation (LLOQ) in Urine
Nicotelline0.01 ng/mL[14]
Anabasine0.1 ng/mL[14]
Anatabine0.1 ng/mL[14]
Anatalline0.1 ng/mL[14]

Table based on quality control sample concentrations mentioned in the literature.[14]

Method 2: Analysis of Minor Tobacco Alkaloids including Anabasine and NNAL

This method is tailored for the simultaneous determination of anabasine, other minor alkaloids, and the tobacco-specific nitrosamine metabolite NNAL, often used to assess longer-term tobacco exposure.[7][14]

Experimental Protocol:

  • Sample Preparation:

    • To 1 mL of a urine sample, add 100 µL of an internal standard mixture containing anabasine-d4 (100 ng/mL), anatabine-d4 (100 ng/mL), anatalline-d4 (4 ng/mL), and NNAL-d3 (3 ng/ml) in 0.01 N HCl.[14]

    • Add 100 µL of 2 M sodium potassium phosphate buffer (pH 7) and 100 µL of β-glucuronidase.[14]

    • Incubate the samples overnight at 37°C to hydrolyze glucuronide conjugates.[14]

  • Derivatization and Extraction:

    • Perform a derivatization step using hexanoic anhydride to improve the chromatographic properties of the secondary amine alkaloids (anabasine, anatabine, anatalline).[14]

    • Extract the derivatized analytes using an appropriate organic solvent.

  • LC-MS/MS Analysis:

    • Inject a 20 µL aliquot of the final extract into the LC-MS/MS system for analysis.[14]

    • Utilize SRM for quantification.

Visualizing the Experimental Workflows

To better illustrate the methodologies described, the following diagrams were generated using the DOT language.

Method1_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis urine 0.5 mL Urine Sample is Add Internal Standards (including Nicotelline-d8) urine->is ti_cl3 Add TiCl3 (Reduction Step) is->ti_cl3 edta_nh4oh Add EDTA/NH4OH ti_cl3->edta_nh4oh spe Solid-Phase Extraction (SPE) edta_nh4oh->spe lcms LC-MS/MS Analysis (SRM) spe->lcms

Caption: Workflow for the analysis of minor tobacco alkaloids using Nicotelline-d8.

Method2_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_derivatization Derivatization & Extraction cluster_analysis Analysis urine 1 mL Urine Sample is Add Internal Standards (including Anabasine-d4) urine->is buffer Add Phosphate Buffer is->buffer enzyme Add β-glucuronidase (Incubate overnight) buffer->enzyme derivatize Derivatization with Hexanoic Anhydride enzyme->derivatize extract Solvent Extraction derivatize->extract lcms LC-MS/MS Analysis (SRM) extract->lcms

Caption: Workflow for the analysis of minor tobacco alkaloids and NNAL using Anabasine-d4.

Conclusion

Both this compound (as represented by Nicotelline-d8 in the literature) and Anabasine-d4 are indispensable tools in tobacco biomarker research, enabling the accurate quantification of their non-deuterated counterparts. The choice between them depends on the specific research question.

  • This compound is the internal standard of choice when investigating recent tobacco smoke exposure , due to the short half-life of nicotelline. Its use in methods that also measure other short-lived alkaloids can provide a detailed snapshot of recent consumption.

  • Anabasine-d4 is essential for studies aiming to differentiate between tobacco use and NRT , or for monitoring tobacco use over a slightly longer timeframe. The analytical methods employing Anabasine-d4 are often designed to include other longer-lived biomarkers like NNAL, offering a more comprehensive picture of tobacco exposure.

Ultimately, the selection of the internal standard is intrinsically linked to the target analyte and the overall goals of the study. The detailed methodologies and comparative data presented in this guide should aid researchers in making an informed decision for their analytical needs.

References

The Gold Standard for Nicotelline Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Nicotelline, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Nicotelline-d9 (often used interchangeably with the well-documented Nicotelline-d8) with other potential internal standards, supported by experimental data and detailed protocols. Our analysis underscores the superior performance of deuterated Nicotelline in bioanalytical applications.

Nicotelline, a minor tobacco alkaloid, has emerged as a critical biomarker for assessing exposure to tobacco smoke, particularly its particulate matter. Accurate quantification of Nicotelline in complex biological matrices such as urine and plasma is essential for clinical and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving data reliability.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in the development of robust quantitative bioanalytical methods. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. Stable isotope-labeled internal standards, such as Nicotelline-d8, are considered the most suitable for LC-MS/MS analysis as they fulfill these criteria almost perfectly.

Table 1: Comparison of Internal Standards for Nicotelline Quantitative Analysis

Internal Standard TypeExample(s)AdvantagesDisadvantagesExpected Accuracy (% Bias)Expected Precision (%RSD)
Stable Isotope-Labeled Nicotelline-d8 Co-elutes with Nicotelline, identical chemical and physical properties, effectively corrects for matrix effects and extraction variability, leading to high accuracy and precision.[1]Higher cost of synthesis.< 15%< 15%
Deuterated Minor AlkaloidsAnabasine-d4Commercially available, may be used in multiplexed assays for other tobacco alkaloids.[2][3]Different retention time and potential for differential matrix effects compared to Nicotelline.May exceed 15%May exceed 15%
Structural AnalogQuinoline, other nitrogen-containing heterocyclic compoundsLower cost, readily available.Significant differences in chromatographic behavior, extraction recovery, and ionization efficiency can lead to inaccurate quantification.Potentially > 20%Potentially > 20%

Note: The expected accuracy and precision values for Nicotelline-d8 are based on the typical requirements for bioanalytical method validation as outlined by regulatory agencies and the performance of similar deuterated standards in published literature. The detailed precision and accuracy data for Nicotelline-d8 are available in the supporting information of Jacob et al., 2013, Chemical Research in Toxicology.[1]

Experimental Protocols

A validated LC-MS/MS method utilizing Nicotelline-d8 as an internal standard provides a robust and sensitive approach for the quantification of Nicotelline in biological samples.

Key Experiment: Quantification of Nicotelline in Human Urine using LC-MS/MS with Nicotelline-d8 Internal Standard

Objective: To accurately and precisely measure the concentration of Nicotelline in human urine samples.

Methodology:

  • Sample Preparation:

    • To 1 mL of urine sample, add 100 µL of a 10 ng/mL Nicotelline-d8 internal standard solution.[1]

    • For the analysis of Nicotelline metabolites (N-oxides), a reduction step is performed. Add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) and let stand for 30 minutes at room temperature. This step converts the N-oxides back to Nicotelline.[1]

    • Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of toluene and ethyl acetate).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of methanol and water containing a modifier such as ammonium formate is commonly employed.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Heated electrospray ionization (HESI) in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Nicotelline and Nicotelline-d8.

Data Analysis:

The concentration of Nicotelline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of Nicotelline.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the quantitative analysis of Nicotelline.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample is_add Add this compound IS urine->is_add reduction Reduction (for N-oxides) is_add->reduction extraction Liquid-Liquid Extraction reduction->extraction evap Evaporation & Reconstitution extraction->evap lc HPLC Separation evap->lc ms Mass Spectrometry (MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the quantitative analysis of Nicotelline in urine.

logical_relationship cluster_IS Internal Standard (IS) Properties cluster_types Types of Internal Standards cluster_outcome Analytical Outcome IS Ideal Internal Standard prop1 Similar Chemical & Physical Properties to Analyte IS->prop1 prop2 Co-elution with Analyte IS->prop2 prop3 Similar Ionization Efficiency IS->prop3 SIL Stable Isotope-Labeled (e.g., this compound) SIL->IS Best Fit Accuracy High Accuracy SIL->Accuracy Precision High Precision SIL->Precision Analog Structural Analog Analog->IS Compromise Analog->Accuracy Analog->Precision

Caption: Logical relationship of internal standard choice to analytical accuracy and precision.

Conclusion

For the quantitative analysis of Nicotelline, the use of a stable isotope-labeled internal standard, specifically Nicotelline-d8 (or the analogous this compound), is unequivocally the superior choice. Its ability to accurately correct for analytical variability ensures the highest degree of accuracy and precision, which is critical for the reliable interpretation of clinical and research data. While alternative internal standards like other deuterated minor alkaloids or structural analogs may be considered, they introduce a greater potential for analytical error and should only be used when a deuterated form of Nicotelline is not feasible, and with thorough validation to understand their limitations. The detailed experimental protocol provided herein offers a validated starting point for laboratories seeking to implement a robust method for Nicotelline quantification.

References

Cross-Validation of Nicotelline-d9 with Alternative Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nicotelline-d9 as an analytical standard against other potential alternatives for the quantitative analysis of nicotelline. The information presented herein is supported by established principles of analytical chemistry and data from relevant scientific literature.

Introduction to Nicotelline and the Need for Accurate Quantification

Nicotelline is a minor alkaloid found in tobacco and tobacco smoke.[1] It has been investigated as a potential biomarker for assessing exposure to tobacco products.[1][2][3] Accurate and precise quantification of nicotelline in various biological matrices is crucial for research in toxicology, environmental health, and the development of new therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for this purpose, which relies on the use of appropriate internal standards for optimal performance.[4][5][6][7]

The Role of Internal Standards in LC-MS/MS Analysis

Internal standards are essential in quantitative LC-MS/MS to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results. An ideal internal standard should be chemically similar to the analyte, have a similar chromatographic retention time, and not be naturally present in the samples. Stable isotope-labeled (SIL) analogs of the analyte, such as this compound, are considered the gold standard for internal standards in mass spectrometry.

Comparison of Analytical Standards for Nicotelline Quantification

This section compares the performance of this compound with two alternatives: unlabeled Nicotelline and a structural analog.

Performance Characteristic This compound (Stable Isotope Labeled) Unlabeled Nicotelline Structural Analog (e.g., a related alkaloid)
Chemical & Physical Properties Nearly identical to NicotellineIdentical to NicotellineSimilar but not identical
Chromatographic Co-elution YesYes (indistinguishable from analyte)Possible, but not guaranteed
Correction for Matrix Effects ExcellentPoor (cannot differentiate from endogenous analyte)Moderate to Poor
Correction for Extraction Variability ExcellentPoorModerate
Accuracy HighLow (due to inability to correct for analyte loss)Moderate
Precision HighLowModerate
Linearity ExcellentNot Applicable for internal standard useGood
Risk of Interference Low (mass difference)High (indistinguishable from analyte)Moderate (potential for co-eluting interferences)

Experimental Protocol: Quantification of Nicotelline in a Biological Matrix using LC-MS/MS

This protocol outlines a typical workflow for the quantification of nicotelline in a biological sample (e.g., urine, plasma) using this compound as an internal standard.

4.1. Materials and Reagents

  • Nicotelline analytical standard

  • This compound internal standard

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • Appropriate biological matrix (e.g., control human plasma)

4.2. Sample Preparation

  • Spiking: To 100 µL of the biological sample, add a known concentration of this compound internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the samples and centrifuge at 10,000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

4.3. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both Nicotelline and this compound.

4.4. Data Analysis

The concentration of nicotelline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of nicotelline.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the rationale for using a stable isotope-labeled internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (Clean-up) Centrifuge->SPE Evap Evaporation & Reconstitution SPE->Evap LC Liquid Chromatography (Separation) Evap->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis & Quantification MS->Data Peak Area Ratio (Nicotelline / this compound)

Caption: Experimental workflow for Nicotelline quantification.

G Analyte Nicotelline (Analyte) Variability Experimental Variability (Sample Prep, Matrix Effects) Analyte->Variability IS This compound (Internal Standard) IS->Variability Ratio Constant Peak Area Ratio (Analyte / IS) Variability->Ratio Compensated by IS Quant Accurate Quantification Ratio->Quant

Caption: Rationale for using a stable isotope-labeled standard.

Conclusion

For the accurate and reliable quantification of nicotelline by LC-MS/MS, the use of a stable isotope-labeled internal standard such as this compound is highly recommended. Its chemical and physical similarity to the analyte ensures superior correction for experimental variability and matrix effects, leading to high-quality data. While other standards like unlabeled Nicotelline or structural analogs can be considered in certain contexts, they present significant limitations that can compromise the accuracy and precision of the results. The detailed experimental protocol and workflows provided in this guide offer a robust framework for researchers to develop and validate their own analytical methods for nicotelline quantification.

References

Performance Evaluation of Nicotelline-d9 in Biological Fluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of Nicotelline-d9 as an internal standard for the quantification of Nicotelline in various biological fluids. The performance of this compound is compared with other commonly used internal standards in bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and biomarker studies.

Introduction

Nicotelline, a minor alkaloid in tobacco, is gaining attention as a potential biomarker for exposure to tobacco smoke particulate matter.[1][2] Accurate and precise quantification of Nicotelline in biological matrices is crucial for its validation and application in clinical and environmental research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample processing.

Performance Data

The performance of an analytical method is typically assessed by its linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantitation). The following tables summarize the performance of a validated LC-MS/MS method for the analysis of Nicotelline using Nicotelline-d8 as an internal standard in human urine, and compares it with the performance of methods for other related analytes using different internal standards in various biological fluids.

Table 1: Performance of Nicotelline-d8 in Human Urine

ParameterPerformance
Analytical MethodLC-MS/MS
Internal StandardNicotelline-d8
AnalyteNicotelline & Nicotelline-N-oxides
Calibration Range1.37 - 3000 pg/mL
Linearity (r²)Not explicitly stated, but calibration curves were linear with 1/X weighting[3]
Lower Limit of Quantitation (LLOQ)4.12 pg/mL[3]
Accuracy & PrecisionData available in supplementary information of the source publication[3]

Table 2: Comparative Performance of Alternative Internal Standards in Biological Fluids

AnalyteInternal Standard(s)Biological MatrixLinearity RangeLLOQAccuracy/PrecisionReference
Nicotine, Cotinine, etc.d3-nicotine, d3-cotinine, etc.UrineNot SpecifiedNot SpecifiedRSD: 0.5-5.5%, Recovery: 94-109%[4]
Nicotine & MetabolitesDeuterated analogsUrine2-5000 ng/mLEstimated at 0.4 ng/mLNot Specified[5]
Nicotine, Cotinine, etc.Not SpecifiedSerum, Urine, Saliva0.5-35.0 ng/mL (Nicotine), 6.0-420 ng/mL (Cotinine)Serum: 0.05 µg/L (Nicotine), 0.95 µg/L (Cotinine); Urine: 0.10 µg/L (Nicotine), 0.82 µg/L (Cotinine); Saliva: 1.59 µg/L (Nicotine), 2.34 µg/L (Cotinine)Inter-assay variability <20% at LLOQ[6]
CotinineAcetanilideUrine, Saliva1.1-1000 ng/mL1.1 ng/mLMean recovery: 100.26% (Urine), 99.59% (Saliva)[7][8]
NicotineQuinolineE-liquids (Not a biological fluid)0.01-1.0 mg/mLNot Specifiedr² > 0.9999[9]
NicotineNot SpecifiedBlood Plasma5-22 µg/mL6.737 µg/mLAccuracy: 112.49-114.12%, Precision (%CV): 2.15-3.95%[10]

Experimental Protocols

The following is a detailed methodology for the quantification of Nicotelline in human urine using Nicotelline-d8 as an internal standard, based on a published method.[3] This protocol can be adapted for other biological fluids like plasma and saliva with appropriate modifications in the sample pre-treatment steps.

1. Sample Preparation (Human Urine)

  • Spiking: To 1 mL of urine sample, add 100 µL of the internal standard working solution (e.g., 10 ng/mL Nicotelline-d8 in a suitable solvent).

  • Reduction (for N-oxides): Add 100 µL of 20% w/v titanium trichloride (TiCl₃) to reduce Nicotelline-N-oxides to Nicotelline. Let the mixture stand for 30 minutes at room temperature.

  • Basification and Chelation: Add 0.5 mL of saturated tetrasodium EDTA to make the solution basic.

  • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix. A typical LLE would involve adding an immiscible organic solvent, vortexing, centrifuging, and collecting the organic layer.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable C18 or biphenyl reversed-phase column. A gradient elution with mobile phases consisting of aqueous ammonium formate and methanol is often effective.[3]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for Nicotelline and Nicotelline-d8.

    • Nicotelline: The MH+ ion is m/z 234.[3]

    • Nicotelline-d8: The MH+ ion would be m/z 242.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of Nicotelline in the unknown samples from this curve.

Visualizations

The following diagrams illustrate the experimental workflow for Nicotelline analysis and a simplified representation of its metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample (1 mL) spike Spike with This compound IS urine->spike reduce Reduction of N-oxides (TiCl3) spike->reduce extract Liquid-Liquid or Solid-Phase Extraction reduce->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (SRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the bioanalysis of Nicotelline.

metabolic_pathway nicotelline Nicotelline n_oxides Nicotelline-N-Oxides nicotelline->n_oxides Metabolism excretion Urinary Excretion n_oxides->excretion

Caption: Simplified metabolic pathway of Nicotelline.

Conclusion

This compound, represented here by its close analog Nicotelline-d8, serves as an excellent internal standard for the sensitive and accurate quantification of Nicotelline in biological fluids. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability in bioanalytical studies. The presented experimental protocol provides a robust framework for the analysis of this promising biomarker. While the comparative data on alternative internal standards is for different but related analytes, it highlights the typical performance characteristics expected from such methods. The choice of the most appropriate internal standard will ultimately depend on the specific analyte, matrix, and analytical platform.

References

Distinguishing Tobacco Users: A Comparative Guide to Nicotelline-d9 and Alternative Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Nicotelline-d9 as a Biomarker for Tobacco Use

This guide provides a detailed comparison of this compound with established biomarkers for distinguishing tobacco users from non-users. It is intended for researchers, scientists, and drug development professionals seeking to employ the most effective and appropriate biomarkers in their studies. This document summarizes key performance indicators, presents detailed experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction to Tobacco Biomarkers

Biomarkers of tobacco exposure are critical tools for accurately assessing smoking status, quantifying exposure to harmful constituents, and evaluating the efficacy of cessation therapies. While cotinine has long been the gold standard, emerging biomarkers like nicotelline offer unique advantages in specific contexts, such as differentiating between various tobacco and nicotine product users.

Nicotelline, a minor tobacco alkaloid, is formed during the curing and burning of tobacco. Its presence in biological samples is highly specific to combustible tobacco use. The deuterated internal standard, this compound, is essential for accurate quantification by mass spectrometry.

Performance Comparison of Tobacco Biomarkers

The selection of an appropriate biomarker depends on the specific research question, considering factors such as the window of detection required and the types of tobacco or nicotine products being studied. The following table summarizes the key characteristics of nicotelline and other commonly used tobacco biomarkers.

BiomarkerHalf-LifeTypical MatrixPrimary UseSensitivitySpecificity
Nicotelline 2-3 hours[1]UrineRecent combustible tobacco use; Distinguishing from e-cigarette useRatio-based: 91.4% (vs. ENDS users)Ratio-based: 76.4% (vs. ENDS users)
Cotinine 16-18 hours[1][2]Urine, Saliva, BloodGeneral tobacco use97.1% (active vs. passive)[3]93.9% (active vs. passive)[3]
Anabasine 16-20 hoursUrineDifferentiating tobacco users from NRT usersHighHigh
NNAL 10-18 days[4]UrineLong-term exposure to tobacco-specific nitrosamines87.4% (active vs. passive)[3]96.5% (active vs. passive)[3]

Experimental Protocols

Accurate and reproducible quantification of tobacco biomarkers is paramount. This section details the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for the analysis of urinary nicotelline, utilizing this compound as an internal standard.

Protocol: Quantification of Urinary Nicotelline by LC-MS/MS

This protocol is a synthesis of methodologies described in the scientific literature.[5][6][7][8][9][10]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine sample, add 100 µL of Nicotelline-d8 (or d9) internal standard solution (10 ng/mL).[5]

  • Add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) to reduce nicotelline-N-oxides to nicotelline. Let stand for 30 minutes at room temperature.[5]

  • Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.[5]

  • Add 5 mL of a 50:50 (v/v) mixture of methylene chloride and diethyl ether.

  • Vortex for 2 minutes to extract the analytes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for nicotelline and this compound.

      • Nicotelline:m/z 234.1 → 157.1 (example transition, should be optimized).

      • This compound:m/z 243.2 → 166.2 (example transition, should be optimized based on deuteration pattern).

    • Data Analysis: Quantify nicotelline concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing Workflows and Pathways

Nicotine Metabolism and Key Biomarkers

The following diagram illustrates the major metabolic pathway of nicotine and highlights the points at which key biomarkers are formed.

cluster_tobacco Tobacco Product cluster_sample Biological Sample (Urine) Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine Metabolism (CYP2A6) Anabasine Anabasine NNAL NNAL (from NNK) Nicotelline Nicotelline (from Anatalline) U_Cotinine Cotinine Cotinine->U_Cotinine Excretion U_Anabasine Anabasine Anabasine->U_Anabasine Excretion U_NNAL NNAL NNAL->U_NNAL Excretion U_Nicotelline Nicotelline Nicotelline->U_Nicotelline Excretion

Caption: Metabolic pathway of nicotine and formation of key biomarkers.

Experimental Workflow for Biomarker Analysis

This diagram outlines the key steps in the analytical workflow for quantifying tobacco biomarkers from urine samples.

Sample Urine Sample Collection Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for urinary biomarker analysis.

Logical Relationship for Biomarker Selection

The choice of biomarker is dictated by the research objective, particularly the required window of detection.

Objective Research Objective Recent Recent Exposure (< 24h) Objective->Recent ShortTerm Short-Term Exposure (1-3 days) Objective->ShortTerm LongTerm Long-Term Exposure (> 1 week) Objective->LongTerm Biomarker1 Nicotelline Recent->Biomarker1 Select Biomarker2 Cotinine ShortTerm->Biomarker2 Select Biomarker3 NNAL LongTerm->Biomarker3 Select

Caption: Decision tree for selecting a biomarker based on detection window.

References

A Comparative Guide to Nicotelline-d9 and Other Deuterated Nicotine Metabolites for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of Nicotelline-d9 with other commonly used deuterated nicotine metabolites, supported by experimental data and detailed protocols to aid in the selection of the most appropriate internal standard for your research needs.

Nicotelline, a metabolite of nicotine, is gaining interest as a potential biomarker for tobacco smoke exposure. Consequently, the availability of a reliable deuterated internal standard, such as this compound, is crucial for its accurate quantification in various biological samples. This guide will delve into the properties of this compound and compare it with other well-established deuterated internal standards for nicotine metabolism studies, including Nicotine-d4, Cotinine-d3, and trans-3'-Hydroxycotinine-d3.

Quantitative Data Summary

The selection of a suitable internal standard is often guided by its physicochemical properties, particularly its mass spectrometric behavior. The following table summarizes the key quantitative data for this compound and other relevant deuterated nicotine metabolites.

Deuterated MetaboliteChemical FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion(s) (m/z)Retention Time (min)
This compound C₁₅H₂D₉N₃242.15[1][2]242.2Predicted: 224.2, 198.2Not Available
Nicotine-d4 C₁₀H₁₀D₄N₂166.26167.2134.1, 121.1~1.75
Cotinine-d3 C₁₀H₉D₃N₂O179.23180.280.1~2.5
trans-3'-Hydroxycotinine-d3 C₁₀H₉D₃N₂O₂195.23196.280.1Not Available

Note: Predicted product ions for this compound are based on the fragmentation pattern of unlabeled Nicotelline, which shows major fragments at m/z 233 and m/z 207 from a precursor of m/z 250. The predicted fragments for the d9 version account for the mass shift due to deuterium labeling.

Nicotine Metabolism and the Role of Deuterated Standards

The metabolic pathway of nicotine is complex, involving multiple enzymatic steps and resulting in a variety of metabolites. The use of deuterated internal standards is essential for correcting for variability in sample preparation and instrument response, thereby ensuring accurate quantification of the target analytes.

Nicotine_Metabolism Nicotine Metabolic Pathway cluster_IS Deuterated Internal Standards Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Nicotelline Nicotelline Nicotine->Nicotelline Metabolic Conversion trans_3_Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->trans_3_Hydroxycotinine CYP2A6 Nicotine_d4 Nicotine-d4 Cotinine_d3 Cotinine-d3 trans_3_Hydroxycotinine_d3 trans-3'-Hydroxycotinine-d3 Nicotelline_d9 This compound

Nicotine metabolism and corresponding deuterated standards.

Experimental Protocols

Accurate and reproducible results are contingent on well-defined experimental protocols. Below are detailed methodologies for sample preparation and LC-MS/MS analysis for the quantification of nicotine and its metabolites using deuterated internal standards.

Sample Preparation: Extraction of Nicotine Metabolites from Biological Matrices

This protocol is a general guideline and may require optimization based on the specific matrix (e.g., plasma, urine, saliva).

  • Sample Aliquoting: Transfer a known volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture (including this compound, Nicotine-d4, Cotinine-d3, etc.) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add an appropriate volume of a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) to each tube. Vortex vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 10% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of nicotine and its metabolites. Instrument parameters should be optimized for the specific compounds and mass spectrometer used.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient elution should be developed to achieve optimal separation of the analytes.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As listed in the quantitative data table.

    • Collision Energy and other MS parameters: These should be optimized for each analyte and its deuterated internal standard to achieve the best sensitivity and specificity.

Experimental Workflow

The overall workflow for the comparative analysis of deuterated nicotine metabolites involves several key stages, from sample collection to data analysis.

Experimental_Workflow LC-MS/MS Experimental Workflow Sample_Collection Sample Collection (Plasma, Urine, etc.) Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation Spike with Internal Standards LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation Inject Extract MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Eluted Analytes Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Peak Area Ratios

A typical workflow for LC-MS/MS analysis.

Conclusion

This compound serves as a valuable and specific internal standard for the quantification of Nicotelline, a promising biomarker for tobacco smoke exposure. Its performance in LC-MS/MS applications is expected to be comparable to other widely used deuterated nicotine metabolites. The choice of the most suitable internal standard will ultimately depend on the specific analytes being quantified and the analytical platform available. The experimental protocols and data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for nicotine metabolism studies.

References

Safety Operating Guide

Proper Disposal and Handling of Nicotelline-d9: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of isotopically labeled compounds like Nicotelline-d9 is paramount for laboratory safety and regulatory compliance. This guide provides essential safety and logistical information, including operational and disposal protocols, to ensure the safe management of this compound in a laboratory setting.

This compound, a deuterated analog of Nicotelline, is utilized as an internal standard in various analytical applications, particularly in studies related to tobacco smoke and nicotine metabolism.[1][2] Due to its chemical similarity to nicotine and related alkaloids, it should be handled with care, assuming a comparable toxicological profile.

Essential Safety and Handling Information

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat is required to protect from skin contact.

  • Respiratory Protection: If handling the solid form outside of a fume hood, a respirator may be necessary.

Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is typically -20°C.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, with hazard information inferred from the closely related compound, (-)-Nicotine.[3]

PropertyValueReference
Chemical Formula C₁₅H₂D₉N₃[1][4]
Molecular Weight 242.15 g/mol [1][4]
Appearance Light Brown Solid[2]
Melting Point >195°C (decomposes)[2]
Solubility Chloroform, Methanol[2]
Acute Toxicity (Oral) Assumed to be Category 2 (Fatal if swallowed)Inferred from (-)-Nicotine SDS[3]
Acute Toxicity (Dermal) Assumed to be Category 2 (Fatal in contact with skin)Inferred from (-)-Nicotine SDS[3]
Acute Toxicity (Inhalation) Assumed to be Category 2 (Fatal if inhaled)Inferred from (-)-Nicotine SDS[3]
Aquatic Toxicity Assumed to be Toxic to aquatic life with long lasting effectsInferred from (-)-Nicotine SDS[3]

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for the handling and disposal of this compound in a laboratory setting.

cluster_0 Preparation and Handling cluster_1 Waste Segregation and Collection cluster_2 Disposal Receive and Log Receive and Log Store at -20°C Store at -20°C Receive and Log->Store at -20°C Prepare Stock Solution in Fume Hood Prepare Stock Solution in Fume Hood Store at -20°C->Prepare Stock Solution in Fume Hood Use in Experiment Use in Experiment Prepare Stock Solution in Fume Hood->Use in Experiment Contaminated Solid Waste Contaminated Solid Waste Use in Experiment->Contaminated Solid Waste Contaminated Liquid Waste Contaminated Liquid Waste Use in Experiment->Contaminated Liquid Waste Segregate into Labeled Hazardous Waste Containers Segregate into Labeled Hazardous Waste Containers Contaminated Solid Waste->Segregate into Labeled Hazardous Waste Containers Contaminated Liquid Waste->Segregate into Labeled Hazardous Waste Containers Store Waste in Designated Satellite Accumulation Area Store Waste in Designated Satellite Accumulation Area Segregate into Labeled Hazardous Waste Containers->Store Waste in Designated Satellite Accumulation Area Arrange for Pickup by EHS or Licensed Contractor Arrange for Pickup by EHS or Licensed Contractor Store Waste in Designated Satellite Accumulation Area->Arrange for Pickup by EHS or Licensed Contractor Manifest and Transport to RCRA-Permitted Facility Manifest and Transport to RCRA-Permitted Facility Arrange for Pickup by EHS or Licensed Contractor->Manifest and Transport to RCRA-Permitted Facility

Caption: Standard workflow for the safe handling and disposal of this compound.

Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste. Given its close relation to nicotine, it is prudent to manage waste containing this compound under the same guidelines.

Hazardous Waste Classification:

  • Unused or expired this compound should be considered an acute hazardous waste.

  • Under the Resource Conservation and Recovery Act (RCRA), nicotine and its salts are listed as P075 acute hazardous waste.[5][6] It is recommended to apply this classification to this compound waste.

Disposal Steps:

  • Segregation: All waste materials contaminated with this compound, including empty containers, pipette tips, gloves, and bench paper, must be segregated from non-hazardous waste.

  • Waste Containers: Use dedicated, properly labeled hazardous waste containers. The label should clearly indicate "Hazardous Waste" and list the chemical contents.

  • Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container. Do not dispose of it down the drain.

  • Solid Waste: Collect contaminated solid waste in a designated, lined container.

  • Disposal Vendor: Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Manifesting: Ensure that all hazardous waste shipments are accompanied by a properly completed hazardous waste manifest.

Important Considerations:

  • Never dispose of this compound or its containers in the regular trash.

  • Avoid mixing this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.

  • Consult your institution's specific chemical hygiene and hazardous waste management plans for detailed procedures.

By adhering to these guidelines, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations when working with this compound.

References

Comprehensive Safety and Handling Guide for Nicotelline-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Nicotelline-d9 in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on best practices for handling potent chemical compounds and assumes this compound possesses significant biological activity and potential toxicity, similar to related alkaloids. This information is intended for researchers, scientists, and drug development professionals.

Pre-Handling Preparations

Before working with this compound, a thorough risk assessment must be conducted. This includes reviewing all available information on related compounds and establishing a designated handling area.

  • Designated Area: All work with this compound, especially with the solid compound, should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.

  • Ventilation: Ensure proper ventilation to control airborne particles.

  • Equipment Assembly: Have all necessary equipment and personal protective equipment (PPE) readily available before starting any procedure.

  • Quantity Minimization: Only handle the minimum quantity of the compound required for the experiment to reduce risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure to this compound. The required level of PPE will depend on the specific task being performed.

Table 1: Personal Protective Equipment (PPE) Recommendations

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Solid this compound - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile gloves)- Chemical-resistant boot covers- Chemical-resistant apron- Head covering
Handling of this compound Solutions - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical-resistant apron over a lab coat- Elbow-length gloves for larger volumes
Equipment Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols may be generated)

Always inspect PPE for integrity before use and follow the manufacturer's guidelines for proper use and disposal.[1][2][3][4]

Experimental Protocols: Step-by-Step Guidance

Adherence to strict protocols is necessary to ensure safety during experimental procedures involving this compound.

3.1. Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood.

  • Use a disposable weigh boat to contain the solid material.

  • Handle the compound with care to avoid generating dust.

3.2. Solution Preparation:

  • Slowly add the solvent to the weighed this compound to prevent splashing.

  • Ensure the container is properly labeled with the chemical name, concentration, date, and responsible individual's name.

3.3. Conducting the Experiment:

  • Carry out all manipulations of this compound within the designated handling area.

  • Avoid direct contact with the skin and eyes.

  • Keep all containers with this compound sealed when not in use.

Post-Handling Procedures: Decontamination and Disposal

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

4.1. Decontamination:

  • Work Surfaces: Clean all work surfaces with an appropriate deactivating agent or a suitable solvent.

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE: Dispose of all single-use PPE as hazardous waste.

4.2. Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[5]

  • Waste Containers: Use clearly labeled, leak-proof containers that are chemically compatible with the waste.[6][7]

  • Disposal Method: High-temperature incineration is the recommended disposal method for many potent pharmaceutical compounds.[8] Do not dispose of this compound down the drain.

  • Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface or remove all labels from the container before its disposal.[9]

Table 2: Disposal Plan Summary

Waste Type Container Requirements Disposal Procedure
Solid this compound Waste Labeled, sealed, and chemically resistant container.Collect for high-temperature incineration by a licensed waste disposal service.
Liquid this compound Waste Labeled, sealed, leak-proof, and chemically compatible container.Collect for high-temperature incineration by a licensed waste disposal service.
Contaminated Labware (disposable) Puncture-resistant, labeled hazardous waste container.Dispose of as hazardous solid waste for incineration.
Contaminated PPE Labeled hazardous waste bag.Dispose of as hazardous solid waste for incineration.
Emergency Procedures

In case of accidental exposure or a spill, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

  • Spill: Evacuate the area. If the spill is large or in a poorly ventilated area, contact the institution's environmental health and safety department. For small spills, trained personnel wearing appropriate PPE can clean it up using an absorbent material, which is then disposed of as hazardous waste.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_area Designate Handling Area (Fume Hood) prep_risk->prep_area prep_ppe Assemble PPE prep_area->prep_ppe prep_equip Gather Equipment prep_ppe->prep_equip handle_weigh Weigh Solid this compound prep_equip->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment post_decon Decontaminate Surfaces & Equipment handle_experiment->post_decon Proceed to Post-Handling post_dispose_ppe Dispose of Contaminated PPE post_decon->post_dispose_ppe dispose_segregate Segregate Hazardous Waste post_dispose_ppe->dispose_segregate Proceed to Disposal dispose_container Use Labeled, Sealed Containers dispose_segregate->dispose_container dispose_collection Arrange for Professional Disposal dispose_container->dispose_collection

Caption: Workflow for the safe handling of potent compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.